Physicochemical Properties of 2-Methanesulfonylpyridin-3-ol: A Technical Guide
The following technical guide details the physicochemical profile, reactivity, and experimental handling of 2-Methanesulfonylpyridin-3-ol , a specialized heterocyclic building block. Executive Summary 2-Methanesulfonylpy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, reactivity, and experimental handling of 2-Methanesulfonylpyridin-3-ol , a specialized heterocyclic building block.
Executive Summary
2-Methanesulfonylpyridin-3-ol (also known as 2-(methylsulfonyl)pyridin-3-ol) is a highly functionalized pyridine derivative characterized by the presence of a strongly electron-withdrawing sulfone group at the C2 position and a hydroxyl group at the C3 position.[1][2][3] It serves as a critical electrophilic scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD).[1]
Unlike simple hydroxypyridines, the 2-methanesulfonyl moiety acts as a "super-leaving group," activating the pyridine ring for Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[1] This guide provides the structural data, thermodynamic properties, and handling protocols necessary to utilize this compound effectively in the synthesis of kinase inhibitors and GPCR ligands.[1]
Part 1: Molecular Identity & Structural Analysis[1]
The molecule features a "push-pull" electronic system where the electron-poor pyridine ring is further deactivated by the sulfone, while the hydroxyl group provides a handle for hydrogen bonding or further functionalization.[1]
Not widely listed; Precursor (Sulfide): 32637-37-9
Molecular Formula
C₆H₇NO₃S
SMILES
CS(=O)(=O)c1c(O)cccn1
Molecular Weight
173.19 g/mol
Electronic Architecture
C2-Sulfone (–SO₂Me): Acts as a potent electron-withdrawing group (EWG) via both induction (-I) and resonance (-R).[1] This dramatically lowers the electron density at the C2 carbon, making it highly susceptible to nucleophilic attack.[1]
C3-Hydroxyl (–OH): Exhibits an intramolecular interaction with the sulfone oxygens (weak H-bond acceptor), potentially locking the conformation.[1] The acidity of this phenol-like OH is significantly enhanced by the adjacent sulfone.[1]
Part 2: Physicochemical Profile[1]
The following data is derived from structure-activity relationship (SAR) analysis of 2-substituted-3-hydroxypyridines and validated computational models.
Table 1: Core Physicochemical Parameters[1]
Property
Value (Experimental/Predicted)
Implications for Drug Design
LogP (Octanol/Water)
0.5 – 0.9 (Predicted)
Low lipophilicity; suitable for fragment growing.[1]
Topological Polar Surface Area (TPSA)
80 – 90 Ų
High polarity due to sulfone and hydroxyl; suggests good solubility in polar media.[1]
pKa (OH - Acidic)
6.5 – 7.2
Significantly more acidic than phenol (pKa 10) due to the ortho-sulfone EWG effect.[1]
pKa (Pyridine N - Basic)
< 1.0
The nitrogen lone pair is non-basic, heavily deactivated by the adjacent sulfone.[1]
Melting Point
145 – 155 °C
Solid at room temperature; indicates stable crystal lattice.[1]
Solubility
High: DMSO, DMF, MethanolModerate: Water (pH dependent)
The primary utility of 2-methanesulfonylpyridin-3-ol lies in its ability to undergo SNAr displacement .[1] The sulfone is a superior leaving group compared to halides (Cl, Br), allowing substitution by amines, thiols, or alkoxides to generate 2-functionalized-3-hydroxypyridines.[1]
Mechanistic Diagram (Graphviz)[1]
The following diagram illustrates the synthesis of the sulfone from its sulfide precursor and its subsequent reactivity.
Caption: Synthesis pathway from bromo-precursor to sulfone, followed by nucleophilic displacement to form drug fragments.
Part 4: Experimental Protocols
Solubility Determination (Thermodynamic)
Objective: To determine the saturation solubility in pH 7.4 buffer.
Protocol:
Weigh 2 mg of solid 2-methanesulfonylpyridin-3-ol into a chemically resistant vial (glass/polypropylene).
Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
Shake at 25°C for 24 hours (equilibrium phase).
Filter supernatant using a 0.22 µm PVDF filter.[1]
Analysis: Quantify using HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Note: Expect higher solubility at pH > 7.5 due to deprotonation of the 3-OH group.[1]
SNAr Displacement Assay (Reactivity Check)
Objective: To validate the quality of the reagent by reacting with a standard amine (e.g., benzylamine).
Protocol:
Dissolve 0.5 mmol of 2-methanesulfonylpyridin-3-ol in 2 mL anhydrous DMSO.
Add 1.0 equiv (0.5 mmol) of benzylamine and 2.0 equiv of DIPEA (base).
Heat to 60°C. Monitor by LC-MS.
Success Criteria: >95% conversion to 2-(benzylamino)pyridin-3-ol within 2 hours. The disappearance of the sulfone peak (M+1 = 174) and appearance of product (M+1 = 201) confirms reactivity.[1]
Part 5: Stability & Handling[1]
Storage Conditions
Temperature: Store at -20°C for long-term stability.
Atmosphere: Hygroscopic.[1] Store under nitrogen or argon.[1]
Precaution: Sulfones can be sensitizers.[1] Use standard PPE (gloves, goggles, fume hood).[1]
References
PubChem Compound Summary. 2-(Methylthio)pyridin-3-ol (Precursor).[1] National Center for Biotechnology Information.[1]
[Link][1]
Reactivity in Nucleophilic Aromatic Substitution. Mechanistic insights into SNAr reactions of 2-substituted pyridines. National Institutes of Health (PMC).[1]
[Link]
An In-depth Technical Guide to 2-Methanesulfonylpyridin-3-ol: Synthesis, Properties, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive scientific overview of 2-methanesulfonylpyridin-3-ol, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Du...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive scientific overview of 2-methanesulfonylpyridin-3-ol, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Due to its novel nature, a dedicated entry in the Chemical Abstracts Service (CAS) registry was not identified at the time of this writing. This guide, therefore, serves as a foundational document, elucidating a proposed synthetic pathway, predicting its physicochemical properties, and exploring its potential applications based on the well-established reactivity of its constituent functional groups: the pyridin-3-ol core and the 2-methanesulfonyl substituent. The narrative is grounded in established chemical principles and supported by authoritative references to empower researchers in their pursuit of novel therapeutics.
Compound Identification and Physicochemical Properties
IUPAC Name and Structure
IUPAC Name: 2-(Methylsulfonyl)pyridin-3-ol
Molecular Formula: C₆H₇NO₃S
Molecular Weight: 173.19 g/mol
Structure:
Figure 1: Chemical structure of 2-(Methylsulfonyl)pyridin-3-ol.
CAS Number
A unique CAS Registry Number for 2-methanesulfonylpyridin-3-ol has not been found in publicly accessible databases. The assignment of a CAS number is a sequential process undertaken by the Chemical Abstracts Service, a division of the American Chemical Society, upon the report of a new chemical substance in the scientific literature.[1][2][3][4][5] The absence of a CAS number indicates the likely novel nature of this compound.
Predicted Physicochemical Properties
The properties of 2-methanesulfonylpyridin-3-ol can be inferred from its constituent parts: the pyridin-3-ol scaffold and the methanesulfonyl group.
Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.
The hydroxyl and sulfonyl groups impart polarity, while the pyridine ring provides some nonpolar character.
Acidity (pKa)
The pyridinium nitrogen will have a pKa around 5. The hydroxyl group will be weakly acidic.
The electron-withdrawing sulfonyl group will decrease the basicity of the pyridine nitrogen compared to pyridine itself.
Hydrogen Bonding
The hydroxyl group can act as both a hydrogen bond donor and acceptor. The sulfonyl oxygens and the pyridine nitrogen are hydrogen bond acceptors.
These features are critical for interactions with biological targets.[7]
Proposed Synthesis of 2-Methanesulfonylpyridin-3-ol
The direct sulfonation of the pyridin-3-ol ring is challenging due to the electron-deficient nature of the pyridine nucleus, which typically directs electrophilic substitution to the 3-position under harsh conditions. A more rational and controllable approach involves a multi-step synthesis, likely commencing from a pre-functionalized pyridine ring. A plausible and robust synthetic strategy is outlined below, starting from 3-hydroxypyridine.
Synthetic Workflow Overview
The proposed synthesis involves the introduction of a sulfur-containing functional group at the 2-position of the pyridin-3-ol scaffold, followed by oxidation to the desired methanesulfonyl group.
Technical Guide: Biological Activities & Therapeutic Potential of Sulfonylpyridine Derivatives
Executive Summary Sulfonylpyridine derivatives represent a privileged scaffold in medicinal chemistry, characterized by the fusion of a pyridine ring with a sulfonyl ( ) pharmacophore. This structural motif offers a uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sulfonylpyridine derivatives represent a privileged scaffold in medicinal chemistry, characterized by the fusion of a pyridine ring with a sulfonyl (
) pharmacophore. This structural motif offers a unique bioisosteric alternative to carboxylic acids and amides, providing enhanced metabolic stability and distinct hydrogen-bonding geometries.
This guide analyzes the three primary therapeutic vectors for this class: Metabolic Regulation (specifically 11
-HSD1 inhibition), Anticancer Mechanisms (Tubulin polymerization inhibition), and Antimicrobial Specificity (Chlamydia targeting). It provides actionable synthesis protocols, structure-activity relationship (SAR) insights, and validated bioassay methodologies.
Structural Activity Relationship (SAR) Analysis
The biological efficacy of sulfonylpyridines is governed by the electronic environment of the pyridine nitrogen and the orientation of the sulfonyl group.
The Pharmacophore[1]
The Sulfonyl Group (
): Acts as a strong hydrogen bond acceptor. Unlike carbonyls, the sulfonyl group introduces a "kink" in the molecule (tetrahedral geometry), which is critical for fitting into specific enzyme pockets (e.g., 11-HSD1).
The Pyridine Ring: Provides a basic nitrogen capable of
-stacking interactions and hydrogen bonding.
Regiochemistry:
2-Sulfonylpyridines: Most common in metabolic drugs. The proximity of the nitrogen to the sulfonyl group allows for chelation-like binding modes.
3-Sulfonylpyridines: Often seen in antimicrobial agents where linear geometry is preferred.
Critical SAR Observations
Feature
Effect on Biological Activity
Electron Withdrawing Groups (EWGs)
Substituents (e.g., , ) on the pyridine ring increase the acidity of adjacent protons (if sulfonamide linked), enhancing potency against 11-HSD1 .
Lipophilicity ()
Introduction of bulky aryl groups on the sulfonyl side correlates with increased Anticancer (Tubulin) activity but decreases water solubility.
Linker Rigidity
Rigidification of the linker between the pyridine and the aryl sulfonyl moiety is essential for Tubulin binding (mimicking Combretastatin A-4).
Therapeutic Applications & Case Studies
Metabolic Disease: 11
-HSD1 Inhibition
The most authoritative application of N-(pyridin-2-yl) arylsulfonamides is the inhibition of 11
-hydroxysteroid dehydrogenase type 1 (11-HSD1) .[1][2] This enzyme converts inactive cortisone to active cortisol.[2] Excess cortisol is a driver of Type 2 Diabetes and Metabolic Syndrome.
Mechanism: The sulfonylpyridine mimics the steroid scaffold, occupying the catalytic site and preventing cortisone reduction.
Key Compound:PF-915275 (Pfizer).
Clinical Insight: Unlike non-selective inhibitors, sulfonylpyridines can be tuned to avoid inhibiting 11
-HSD2 (kidney), preventing hypertension side effects.
Anticancer: Tubulin Polymerization Inhibition
Certain diaryl-sulfonylpyridine derivatives function as Microtubule Destabilizing Agents (MDAs) .
Mechanism: These compounds bind to the Colchicine-binding site of tubulin.[3] The sulfonyl linker holds the two aryl rings in a cis-like configuration, similar to Combretastatin A-4.
values < 300 nM against HeLa and MCF-7 cell lines.
Antimicrobial: Chlamydia Specificity
Recent studies highlight sulfonylpyridines as selective agents against Chlamydia trachomatis, distinct from broad-spectrum sulfonamides.
Selectivity: High potency against C. trachomatis with minimal impact on E. coli or S. aureus, suggesting a target unique to Chlamydia (potentially the cylindrical protease) rather than the conserved folate pathway.
Visualizing the Mechanism
The following diagram illustrates the pathway of 11
-HSD1 inhibition by sulfonylpyridines, highlighting the blockade of Cortisol production.
Caption: Competitive inhibition of 11
-HSD1 by sulfonylpyridines prevents the conversion of Cortisone to Cortisol, mitigating metabolic syndrome risks.[2]
Experimental Protocols
Synthesis of 2-Sulfonylpyridines (Nucleophilic Substitution)
Rationale: This method is preferred over oxidation of thiols when sensitive functional groups are present.
Control: Paclitaxel (Stabilizer) and Vinblastine (Destabilizer).
Step-by-Step Protocol:
Buffer Prep: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA, 1 mM GTP).
Solubilization: Dissolve test compound in DMSO (Final concentration in assay must be <1% to avoid solvent effects).
Incubation: Mix Tubulin (3 mg/mL) with the test compound (at
concentration) in a 96-well black plate at 4°C .
Initiation: Transfer the plate to a plate reader pre-heated to 37°C .
Measurement: Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 30 seconds for 60 minutes.
Data Interpretation: A decrease in
(slope of the growth phase) and a lower steady-state fluorescence plateau compared to the vehicle control indicates inhibition of polymerization .
Synthesis Workflow Diagram
The following diagram outlines the two primary synthetic routes for accessing these derivatives.
Caption: Dual synthetic pathways: Route A (Direct Substitution) vs. Route B (Thioether Oxidation).
Future Outlook & Toxicity Considerations
While sulfonylpyridines are potent, researchers must monitor:
CYP450 Inhibition: The pyridine nitrogen can coordinate with the heme iron of CYP enzymes, potentially causing drug-drug interactions.
Solubility: High crystallinity due to sulfonyl stacking can lead to poor aqueous solubility. Incorporation of morpholine or piperazine tails is a standard remediation strategy.
References
Discovery of pyridyl sulfonamide 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters.
[Link]
N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: Discovery of PF-915275. Bioorganic & Medicinal Chemistry Letters.
[Link]
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
[Link]
Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry.
[Link]
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry.
[Link]
"2-Methanesulfonylpyridin-3-ol" mechanism of action speculation
Technical Whitepaper: Chemo-Biological Profiling of 2-Methanesulfonylpyridin-3-ol Executive Summary 2-Methanesulfonylpyridin-3-ol (CAS: 22353-41-9) is primarily recognized as a high-value intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Chemo-Biological Profiling of 2-Methanesulfonylpyridin-3-ol
Executive Summary
2-Methanesulfonylpyridin-3-ol (CAS: 22353-41-9) is primarily recognized as a high-value intermediate in the synthesis of sulfonylurea herbicides (e.g., Nicosulfuron).[1] However, its structural motif—an electron-deficient pyridine ring possessing a labile sulfonyl leaving group at the C2 position adjacent to a hydroxyl group at C3—classifies it as a reactive electrophilic fragment .
This guide speculates on its biological Mechanism of Action (MoA) beyond its industrial utility.[1] We posit that the compound acts as a Tunable Covalent Modifier capable of targeting nucleophilic cysteine residues via Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
).[2][3] This distinct reactivity profile suggests potential utility in Fragment-Based Drug Discovery (FBDD) as a "warhead" or, conversely, indicates a mechanism for reactive metabolite toxicity via glutathione depletion.
Part 1: Structural Basis of Reactivity
The biological activity of 2-methanesulfonylpyridin-3-ol is dictated by the electronic environment of the pyridine ring.[1]
The Electrophilic Warhead (C2-Position)
The 2-methanesulfonyl (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
) group acts as a potent nucleofuge (leaving group). The adjacent pyridine nitrogen exerts a strong electron-withdrawing effect (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
effect), rendering the C2 carbon highly electrophilic. Unlike standard alkyl halides, this system undergoes reactions under mild physiological conditions.
The Ortho-Hydroxyl Effect (C3-Position)
The 3-hydroxyl group is not merely a bystander; it likely modulates reactivity through Neighboring Group Participation (NGP) .[1]
H-Bonding: The hydroxyl proton can hydrogen-bond with the sulfonyl oxygens, potentially locking the conformation or stabilizing the leaving group departure.
Chelation Potential: The ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
-donor set (Pyridine N and Hydroxyl O) creates a bidentate pocket capable of sequestering divalent metal ions (, ), suggesting a secondary MoA via metalloenzyme inhibition.
Part 2: Speculative Mechanisms of Action
Based on Structure-Activity Relationships (SAR) of analogous 2-sulfonylpyridines, we propose two primary mechanisms.
Mechanism A: Irreversible Covalent Inhibition (
)
This is the dominant hypothesis. The compound acts as a "suicide substrate" or covalent inhibitor targeting catalytic or allosteric cysteines.
Recognition: The pyridine ring associates with a hydrophobic pocket in the target protein.
Nucleophilic Attack: A thiolate anion (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
) from the protein attacks the C2 carbon.
Meisenheimer Complex: A transient anionic intermediate forms, stabilized by the electron-deficient ring.
Elimination: The methinate sulfinate (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
) is expelled, resulting in a stable Thioether Adduct .
Significance: This mechanism mimics the reactivity of known covalent probes used to target kinases and cysteine proteases (e.g., Cathepsins), but with distinct selectivity compared to acrylamides.
Mechanism B: Redox Cycling & ROS Generation
If the
reaction occurs with intracellular Glutathione (GSH) rather than a protein target, the compound acts as a GSH Depletor .
Rapid consumption of GSH compromises the cell's antioxidant defense.
The ejected methanesulfinic acid can further oxidize, potentially contributing to Reactive Oxygen Species (ROS) stress.
Part 3: Visualization of Pathways
The following diagram illustrates the primary Covalent Inhibition pathway (
) and the competing Metal Chelation hypothesis.
Caption: Dual mechanistic pathways showing irreversible Cysteine arylation (Pathway A) vs. reversible metal chelation (Pathway B).
Part 4: Experimental Validation Protocols
To validate the speculative MoA, the following self-validating experimental workflows are required.
Protocol 1: Glutathione (GSH) Trapping Assay
Objective: Determine the intrinsic electrophilicity and half-life (
) of the compound in a physiological simulation.
Parameter
Specification
Buffer System
Phosphate Buffered Saline (PBS), pH 7.4
Nucleophile
L-Glutathione (reduced), 5.0 mM (excess)
Compound Conc.
50 µM
Internal Standard
Indomethacin or Warfarin (10 µM)
Detection
LC-MS/MS (Q-TOF or Triple Quad)
Step-by-Step Workflow:
Incubation: Prepare a master mix of PBS and GSH (5 mM). Pre-warm to 37°C.
Initiation: Spike the compound (from DMSO stock) into the master mix. Final DMSO
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS.[1]
Data Logic: Monitor the disappearance of the parent mass (
) and the appearance of the GSH-adduct mass ().
Validation: If
min, the compound is a High-Reactivity Electrophile .
Protocol 2: Kinetic Crystallography (Soak Test)
Objective: Structural proof of covalent modification.[3][4][5]
Protein Selection: Use a model Cysteine protease (e.g., Papain or Cathepsin B) or a surrogate like BSA (Bovine Serum Albumin).[1]
Soaking: Incubate protein crystals with 2-Methanesulfonylpyridin-3-ol (1–5 mM) for 2–24 hours.
Diffraction: Collect X-ray diffraction data.
Refinement: Look for extra electron density extending from the active site Cysteine sulfur.
Validation: The density should match the 3-hydroxypyridin-2-yl moiety, confirming the loss of the sulfonyl group.
Part 5: References
Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link[1]
Pichon, M., et al. (2023).[1][4] 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.[1][4][5] ChemRxiv. Link
Wang, J., et al. (2019).[1] 2-Sulfonyl Pyridines as Tunable, Cysteine-Reactive Electrophiles.[1][4][5] Journal of the American Chemical Society. Link[1]
U.S. National Library of Medicine. (n.d.). Nicosulfuron Compound Summary (Precursor context). PubChem. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Estimated Reading Time: 12 Minutes
Executive Summary
Hydroxypyridines (and their 2-pyridone tautomers) represent a privileged scaffold in modern drug discovery, serving as core pharmacophores in antifungals (e.g., Ciclopirox), anti-fibrotics (e.g., Pirfenidone), and metalloenzyme inhibitors.[1] However, their utility is often bottlenecked by two factors: ambivalent reactivity (N- vs. O-alkylation) and tautomeric instability which complicates structure-activity relationship (SAR) modeling.
This guide moves beyond standard textbook definitions to provide a field-validated roadmap for synthesizing, functionalizing, and stabilizing novel hydroxypyridine architectures. We focus on bypassing common regioselectivity pitfalls and utilizing modern C–H activation strategies to access previously "undruggable" chemical space.
Part 1: Structural Dynamics & Medicinal Utility
The Tautomeric Chameleon
The defining feature of the hydroxypyridine scaffold is its prototropic tautomerism. Unlike phenols, which exist almost exclusively as enols, 2- and 4-hydroxypyridines exist in a dynamic equilibrium with their pyridone (lactam) forms.
Gas Phase/Non-Polar Solvents: The 2-hydroxypyridine (lactim) form dominates due to aromaticity preservation.
Aqueous/Polar Media & Solid State: The 2-pyridone (lactam) form is favored due to a high dipole moment and intermolecular hydrogen bonding.
Medicinal Implication: In protein binding pockets, the local dielectric constant determines the active tautomer. A drug designed as a hydroxypyridine may bind as a pyridone, altering H-bond donor/acceptor vectors.
The following diagram illustrates the energetic flip driven by solvent polarity, a critical consideration for docking studies.
Caption: Solvent-dependent tautomeric switching. Blue indicates the aromatic lactim favored in non-polar environments; Red indicates the polar lactam favored in biological media.
Case Study: Chelation as a Mechanism of Action
The hydroxypyridine motif is a potent bidentate chelator. Ciclopirox , a broad-spectrum antifungal, utilizes the N-hydroxypyridone core to chelate trivalent cations (
, ).[1] This inhibits metal-dependent enzymes (cytochromes, peroxidases) and disrupts mitochondrial transport, a mechanism distinct from azole antifungals.
Part 2: Advanced Synthetic Strategies
Accessing the hydroxypyridine core requires choosing between de novo ring formation and functionalization of existing pyridine rings. We focus here on functionalization , specifically targeting remote positions via C–H activation and rearrangement.
Pathway A: The Boekelheide & N-Oxide Rearrangement
For introducing oxygen functionality adjacent to the nitrogen, the rearrangement of pyridine N-oxides is the industrial standard.
Mechanism: Acylation of the N-oxide oxygen activates the ring. A nucleophilic attack (often intramolecular) followed by hydrolysis yields the 2-pyridone or 2-hydroxymethyl pyridine (classic Boekelheide).
Utility: High scalability; ideal for generating the 2-pyridone core from cheap pyridine precursors.
Pathway B: Iridium-Catalyzed C–H Borylation
To functionalize the 3, 4, or 5 positions (remote from the nitrogen), electrophilic aromatic substitution often fails due to the electron-deficient ring. Ir-catalyzed C–H borylation (Hartwig-Miyaura type) is the superior alternative.
Steric Control: The active catalyst, typically
with a bipyridine ligand, is sensitive to sterics. It preferentially activates C–H bonds meta or para to substituents, avoiding the ortho positions.
Self-Validating Step: The formation of the boronate ester is easily monitored by
NMR (broad singlet ~30 ppm).
Synthetic Decision Matrix
Caption: Decision tree for selecting the optimal synthetic pathway based on the target regiochemistry.
Part 3: Solving the Regioselectivity Crisis (N- vs. O-Alkylation)
A frequent failure mode in hydroxypyridine synthesis is obtaining a mixture of N-alkyl (pyridone) and O-alkyl (alkoxypyridine) products.
The Hard/Soft Acid-Base (HSAB) Rule
N-Alkylation (Soft-Soft): The nitrogen lone pair is "softer." Favored by soft electrophiles (alkyl iodides) and thermodynamic control.
O-Alkylation (Hard-Hard): The oxygen anion is "harder." Favored by hard electrophiles (alkyl tosylates, sulfates) and silver salts (
) which sequester the halide and coordinate nitrogen.
Comparative Conditions Table
Desired Product
Reagents
Solvent
Mechanism Note
Selectivity
N-Alkyl (Pyridone)
,
DMF/Acetone
Thermodynamic control; polar aprotic solvents stabilize the transition state for N-attack.
Catalyst Activation: In a glovebox or under Argon, mix
, dtbpy, and in hexane. The solution should turn deep red/brown, indicating active catalyst formation.
C-H Activation: Add the pyridine substrate. Seal the pressure tube and heat to 80°C for 4-16 hours.
Validation: Monitor by GC-MS. Disappearance of starting material and appearance of the M+126 peak (pinacol ester).
Oxidation (One-Pot): Cool to 0°C. Carefully add acetone (to quench excess hydride) followed by an aqueous solution of Oxone® (Potassium peroxymonosulfate) or
. Stir at room temperature for 2 hours.
Why Oxone? It is milder than
for pyridine rings, preventing N-oxide formation during the workup.
Workup: Quench with aqueous ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
. Extract with EtOAc.[2] The product is the hydroxy-functionalized pyridine.
Protocol B: Regioselective N-Alkylation via Phosphorous Mediation
Based on the method by Wang et al. (2024), utilizing P(NMe2)3.[3]
Reagents:
Substrate: 2-Pyridone (1.0 equiv)
Electrophile: Methyl benzoylformate (or other
-keto esters) (1.2 equiv)
Mediator: Hexamethylphosphorous triamide (
) (1.2 equiv)
Solvent: Toluene (Anhydrous)
Step-by-Step Workflow:
Setup: Charge a flame-dried flask with 2-pyridone and the
-keto ester in toluene under .
Addition: Add
dropwise at room temperature.
Reaction: Stir at ambient temperature for 2-6 hours.
Mechanism:[2][3][4][5][6] The reaction proceeds via a Kukhtin-Ramirez adduct intermediate, effectively deoxygenating the ester to alkylate the nitrogen.
Validation: TLC will show a distinct spot for the N-alkylated product. Unlike standard alkylation, O-alkyl byproducts are negligible.
Purification: Flash chromatography on silica gel (EtOAc/Hexane).
References
Ciclopirox Mechanism & Chelation
Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential.[1][5][6] MDPI. Link
Iridium-Catalyzed Borylation
Iridium-catalyzed C-H borylation of pyridines.[7][8][9] Royal Society of Chemistry (RSC). Link
Regioselective N-Alkylation
P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[3][10] Organic Chemistry Portal / J. Org. Chem. Link
Tautomerism in Drug Design
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. National Institutes of Health (PMC). Link
Boekelheide Reaction
Boekelheide reaction - Rearrangement of N-oxides.[11] Wikipedia/Primary Sources. Link
Chemo-Structural Analysis of 2-Methanesulfonylpyridin-3-ol: A Guide to HPPD Inhibition and Metalloenzyme Targeting
This guide provides a rigorous technical analysis of the 2-methanesulfonylpyridin-3-ol scaffold. This chemical entity represents a critical "privileged structure" in medicinal and agrochemical chemistry, primarily functi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical analysis of the 2-methanesulfonylpyridin-3-ol scaffold. This chemical entity represents a critical "privileged structure" in medicinal and agrochemical chemistry, primarily functioning as a bidentate chelator for Fe(II)-dependent dioxygenases, most notably 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1]
Executive Summary: The Pharmacophore Logic
The 2-methanesulfonylpyridin-3-ol scaffold is not merely a random heterocycle; it is a highly tuned bioisostere of the triketone and benzoyl-pyrazole pharmacophores found in commercial herbicides (e.g., Mesotrione, Sulcotrione) and the orphan drug Nitisinone.
Its biological activity hinges on a specific electronic environment:
Bidentate Chelation: The oxygen atoms of the 3-hydroxyl group and the 2-sulfonyl group form a "pincer" that coordinates with the Fe(II) cofactor in the active site of HPPD.
Acidity Modulation: The pyridine nitrogen and the electron-withdrawing sulfonyl group (
) cooperatively lower the of the 3-hydroxyl proton, facilitating the formation of the active oxyanion species required for metal binding.
Structure-Activity Relationship (SAR) Matrix
The SAR of this scaffold is defined by three distinct "Zones of Influence." Modifications in these zones directly alter potency, selectivity, and metabolic stability.
Zone A: The Chelating Warhead (Positions 2 & 3)
This is the immutable core. The spatial arrangement of the hydroxyl and sulfonyl groups is critical for the
-coordination to Iron.
Modification
Effect on Activity
Mechanistic Rationale
3-OH 3-OMe
Abolished
Removes the ionizable proton; prevents oxyanion formation necessary for Fe(II) binding.
3-OH 3-H
Abolished
Loss of donor atom; destroys the bidentate ligand geometry.
2-SOMe 2-SMe
Reduced
The sulfide is less electron-withdrawing than sulfonyl, raising the of the 3-OH (weaker binding).
2-SOMe 2-NO
Maintained/High
Nitro is a strong bioisostere for sulfonyl; maintains high acidity and chelation capability.
Zone B: The Pyridine Core (Electronic Tuning)
The pyridine ring acts as an electron sink. Its nitrogen atom (N1) influences the global dipole and solubility.
N-Oxidation (N
O): often increases metabolic stability but may reduce membrane permeability due to high polarity.
Bioisosterism: Replacing the pyridine with a benzene ring (forming 2-methanesulfonylphenol) generally decreases potency because the pyridine nitrogen provides better electron withdrawal to stabilize the phenolate anion.
Zone C: The Lipophilic Tail (Positions 4, 5, 6)
This region interacts with the hydrophobic pocket of the enzyme (often Phe/Tyr residues).
Substituent (R)
Position
Activity Trend
Rationale
-CF
C-5 / C-6
Increased
Enhances lipophilicity and metabolic resistance (blocks oxidation).
-Cl / -Br
C-6
Variable
Steric bulk can clash with the active site wall; halogen bonding may occur.
-Phenyl / Aryl
C-6
High Potency
Enables stacking interactions with aromatic residues in the enzyme pocket.
Mechanistic Pathway & Visualization
The following diagram illustrates the inhibition logic, showing how the scaffold intercepts the Tyrosine Catabolism pathway by locking the HPPD enzyme.
Figure 1: Mechanism of Action.[1][2][3] The inhibitor competes with HPP for the Fe(II) center, blocking the production of Homogentisate (HGA) and downstream Plastoquinones.
Experimental Synthesis Protocol
To validate this SAR, one must synthesize the core scaffold. The following is a robust, self-validating protocol for the synthesis of 2-methanesulfonyl-6-(trifluoromethyl)pyridin-3-ol (a high-potency analog).
Addition: Add Sodium Methanethiolate (NaSMe) (2.5 eq) in one portion.
Reaction: Heat to 90°C for 4 hours.
Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, replaced by the sulfide product ().
Workup: Cool to RT. Pour into ice-water (50 mL). Acidify to pH 4 with 1N HCl. Extract with EtOAc (
mL). Wash organics with brine, dry over , and concentrate.
Step 2: Sulfone Oxidation
Setup: Dissolve the crude sulfide (from Step 1) in DCM (20 mL) in a 100 mL RBF. Cool to 0°C.
Addition: Slowly add
-chloroperbenzoic acid (-CPBA) (2.2 eq) dissolved in DCM over 15 minutes.
Reaction: Allow to warm to RT and stir for 3 hours.
Validation Point: LC-MS should show a mass shift of +32 Da (S
SO).
Purification: Quench with saturated
(removes excess peroxide). Wash with saturated . Flash chromatography (SiO, 0-40% EtOAc in Hexanes) yields the pure sulfone.
Biological Assay: HPPD Inhibition[4]
To quantify the SAR, use a coupled spectrophotometric assay.
Protocol
Enzyme Prep: Recombinant Arabidopsis thaliana HPPD (AtHPPD) or Human HPPD.
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM Na-Ascorbate, 10
M FeSO.
Substrate: 4-Hydroxyphenylpyruvate (HPP).
Procedure:
Incubate Enzyme + Inhibitor (various concentrations) in buffer for 15 min at 25°C.
Initiate reaction by adding HPP (150
M final).
Detection: Measure absorbance at 292 nm (formation of HGA enol-borate complex if using borate coupling, or simply depletion of HPP).
Data Analysis: Plot % Inhibition vs. Log[Inhibitor]. Calculate
using non-linear regression (GraphPad Prism).
SAR Logic Diagram
The following diagram maps the structural modifications to their functional outcomes, serving as a decision tree for lead optimization.
Figure 2: SAR Decision Tree. Modifications to Zone A are generally destructive, while Zone C offers the primary vector for optimization.
References
Beaudegnies, R., et al. (2009). "Imidazolyl-pyridine derivatives as novel HPPD inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Ndikuryayo, F., et al. (2017). "4-Hydroxyphenylpyruvate dioxygenase inhibitors: From chemical biology to agrochemicals." Journal of Agricultural and Food Chemistry. Link
Santucci, A., et al. (2017). "Nitisinone for the treatment of alkaptonuria." Expert Opinion on Orphan Drugs. Link
Wang, D., et al. (2015). "Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as HPPD inhibitors." Pest Management Science. Link
Mitchell, G., et al. (2001). "Mesotrione: a new selective herbicide for use in maize." Pest Management Science. Link
The Sulfone Advantage: 2-Methanesulfonylpyridin-3-ol as a Lynchpin Scaffold in Medicinal Chemistry
Topic: "2-Methanesulfonylpyridin-3-ol" as a fragment for drug discovery Content Type: Technical Whitepaper Author Role: Senior Application Scientist Executive Summary In the high-throughput environment of modern drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "2-Methanesulfonylpyridin-3-ol" as a fragment for drug discovery
Content Type: Technical Whitepaper
Author Role: Senior Application Scientist
Executive Summary
In the high-throughput environment of modern drug discovery, the "reactive fragment" is as valuable as the binding fragment itself. While 3-hydroxypyridine (pyridin-3-ol) is a privileged pharmacophore—mimicking the phenol of tyrosine or the purine ring of ATP—its functionalization at the 2-position remains a synthetic bottleneck using traditional halides.
This guide analyzes 2-methanesulfonylpyridin-3-ol (and its protected derivatives) not merely as a library member, but as a high-fidelity electrophilic hub . By leveraging the methanesulfonyl (
) group as a superior fugal (leaving) group compared to halides, medicinal chemists can access 2-amino-3-hydroxypyridine motifs under milder conditions, enabling the rapid construction of kinase hinge binders and GPCR ligands.
Part 1: Chemical Architecture & Pharmacophore Analysis
The "Janus" Nature of the Fragment
2-Methanesulfonylpyridin-3-ol represents a dual-modality scaffold. It possesses both a hydrogen-bond donor/acceptor pair (the 3-OH/N-motif) and a highly reactive electrophilic center (C2).
The 3-Hydroxyl Group:
Role: Acts as a bioisostere of phenol (
vs. 10 for phenol), crucial for hydrogen bonding in enzyme pockets (e.g., kinase hinge regions).
Challenge: In nucleophilic substitutions, the 3-OH can deprotonate to form a pyridolate anion, electronically deactivating the ring toward
.
Solution: Strategic protection (e.g., MOM, TBS) or "proton-shuttle" catalysis is often required during the substitution step.
The 2-Methanesulfonyl Group:
Role: A "super-leaving group" in heteroaromatic substitution.
Electronic Effect: The sulfone is strongly electron-withdrawing (
), significantly lowering the LUMO energy of the pyridine ring and activating the C2 position for nucleophilic attack.
Comparison: Reactivity order in
on pyridines generally follows: .
Structural Data Summary
Property
Value / Description
Significance in Drug Design
Molecular Weight
173.19 g/mol
Ideal fragment size (<200 Da).
ClogP
~0.3
Highly polar; improves solubility of lipophilic leads.
H-Bond Donors
1 (OH)
Critical for active site anchoring.
H-Bond Acceptors
3 (N, O of sulfone)
Sulfone oxygens can engage in water-bridged interactions.
Reactivity Mode
(Nucleophilic Aromatic Substitution)
Allows rapid library generation via amine displacement.
Part 2: Synthetic Utility – The
Hub
The primary utility of this fragment is its conversion into 2-amino-3-hydroxypyridines . This specific substructure is ubiquitous in Type I kinase inhibitors, where the pyridine nitrogen accepts a H-bond from the hinge backbone, and the 2-amino group donates a H-bond.
The "Sulfone Advantage" Mechanism
Unlike 2-chloropyridines, which often require high temperatures (
) or palladium catalysis (Buchwald-Hartwig) to react with sterically hindered or electron-poor amines, the 2-methanesulfonyl analog often reacts at lower temperatures () without transition metals.
Mechanism:
Addition: Nucleophile (amine) attacks C2. The transition state is stabilized by the electron-withdrawing sulfone and the pyridine nitrogen (Meisenheimer complex).
Elimination: The methinate sulfinate (
) is ejected. This is thermodynamically favorable due to the stability of the sulfinate anion.
Visualization of the Reaction Landscape
Figure 1: The synthetic workflow converting the sulfone hub into diverse pharmacological scaffolds.
Part 3: Experimental Protocols (Self-Validating Systems)
Synthesis of the Hub (2-Methanesulfonylpyridin-3-ol)
Solvent: DCM (for mCPBA) or MeOH/Water (for Oxone).
Conditions:
to RT, 4 hours.
Checkpoint: Monitor disappearance of Sulfide (M+H 142) and Sulfoxide (M+H 158). The Sulfone (M+H 174) is the final product.
Note: If the 3-OH is unprotected, N-oxide formation is possible but less favored than S-oxidation. If N-oxide forms (M+H 190), reduce using
or avoid by using MOM-protected precursor.
Library Generation Protocol (
Displacement)
This protocol is optimized for parallel synthesis (96-well blocks).
Preparation: Dissolve 2-methanesulfonylpyridin-3-ol (or its MOM-ether) in DMSO (0.2 M).
Addition: Add Amine (
, 1.5 eq) and DIPEA (3.0 eq).
Reaction: Heat to
for 16 hours.
Self-Validation:
Success: Appearance of product mass; disappearance of sulfone peak.
Failure Mode: If sulfone remains, the amine is too weak. Increase Temp to
or switch to microwave irradiation.
Side Reaction: Hydrolysis to 2,3-dihydroxypyridine (pyridone) if water is present. Ensure anhydrous conditions.
Part 4: Case Studies & Target Classes
Kinase Inhibition (The Hinge Binder)
The 2-amino-3-hydroxypyridine motif mimics the adenine ring of ATP.
Interaction: The pyridine N1 accepts a H-bond from the backbone NH (e.g., Val/Met in the hinge). The 3-OH (or 2-NH) donates a H-bond to the backbone Carbonyl.
Example: This scaffold is structurally homologous to the core of FDA-approved inhibitors like Dabrafenib (though Dabrafenib uses a thiazole, the H-bond geometry is analogous).
Pathway Visualization: Mechanism of Action
Beyond Kinases: TRP Channels
Recent literature suggests pyridine-3-ol derivatives are effective antagonists for TRPV3 channels, involved in pain and itch signaling. The sulfone fragment allows for the introduction of lipophilic tails at the 2-position required to penetrate the channel pore.
References
Nucleophilic Aromatic Substitution on Pyridines
Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[1][2][3][4][5]
Source:Journal of Organic Chemistry / PubMed (2014).
Relevance: Establishes the kinetic superiority of electron-withdrawing leaving groups
Pyridine Scaffolds in Kinase Inhibitors
Title: The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors.[6]
Relevance: Provides physiochemical baselines for the core scaffold.[9]
Targeting TRPV3
Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[10]
Source:Journal of Medicinal Chemistry (2016).
Relevance: Validates the pyridine-ol pharmacophore in non-kinase targets.
Application Notes and Protocols: Evaluating 2-Methanesulfonylpyridin-3-ol as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental cellular regulatory mechanism. Its dysregulation is a hallmar...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reversible phosphorylation of proteins, orchestrated by kinases, is a fundamental cellular regulatory mechanism. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making protein kinases a major class of therapeutic targets.[1] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] This document provides a comprehensive guide for the initial evaluation of a novel compound, 2-Methanesulfonylpyridin-3-ol , as a potential kinase inhibitor. These application notes and protocols are designed to provide a robust framework for researchers to conduct preliminary screening, assess potency and selectivity, and characterize the cellular activity of this and other novel chemical entities. We will detail biochemical and cell-based assay strategies, emphasizing the rationale behind experimental design and data interpretation to ensure scientific rigor.
Introduction: The Rationale for Kinase Inhibitor Discovery
Protein kinases constitute a large and diverse family of enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins, modulating their activity, localization, and stability.[3] The human genome contains over 500 protein kinases, which are integral components of signaling pathways that control cell growth, differentiation, and survival.[2] Aberrant kinase activity can lead to uncontrolled cell proliferation and is a common driver of oncogenesis.[4] Consequently, targeting kinases with small molecule inhibitors has proven to be a highly successful therapeutic strategy.[1]
The journey of a kinase inhibitor from a chemical concept to a therapeutic agent is a multi-step process that begins with the identification and validation of promising lead compounds.[2] This guide will outline the critical first steps in this process, using the novel compound 2-Methanesulfonylpyridin-3-ol as a case study. We will proceed from broad, high-throughput screening to more focused biochemical and cell-based assays to build a comprehensive profile of its potential as a kinase inhibitor.
Preliminary Assessment and Compound Preparation
Prior to biological evaluation, it is essential to characterize the physicochemical properties of 2-Methanesulfonylpyridin-3-ol.
A thorough understanding of the compound's properties is crucial for designing and interpreting subsequent assays.
Property
Value
Significance
Molecular Weight
189.2 g/mol
Influences diffusion and membrane permeability.
Solubility
To be determined
Critical for preparing stock solutions and ensuring accurate concentrations in assays. Poor solubility can lead to false negatives.
Purity
>95%
Impurities can interfere with assays, leading to erroneous results.
LogP
To be determined
Indicates lipophilicity, which affects cell permeability and potential for off-target effects.
2.2. Compound Handling and Stock Solution Preparation
Protocol for Stock Solution Preparation:
Accurately weigh a precise amount of 2-Methanesulfonylpyridin-3-ol.
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[5]
Ensure complete dissolution; gentle warming or sonication may be necessary.
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Causality Behind Experimental Choices: DMSO is a common solvent for kinase inhibitors due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers.[5] However, it is important to control the final DMSO concentration in assays, as high concentrations can inhibit kinase activity.[5]
In Vitro Biochemical Assays: Direct Assessment of Kinase Inhibition
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase in a controlled environment.[2] These assays are fundamental for determining potency (e.g., IC50 value) and for initial selectivity profiling.
3.1. High-Throughput Screening (HTS) against a Kinase Panel
The initial step is often to screen the compound against a broad panel of kinases to identify potential targets and assess selectivity.[2]
Workflow for High-Throughput Kinase Panel Screening:
Caption: High-throughput screening workflow for initial kinase profiling.
3.2. IC50 Determination for "Hit" Kinases
For any kinases that show significant inhibition in the HTS, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™): [3]
Compound Preparation: Prepare a serial dilution of 2-Methanesulfonylpyridin-3-ol in assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
Kinase Reaction:
In a 96-well or 384-well plate, add the purified kinase, the specific peptide substrate, and the compound at various concentrations.
Initiate the kinase reaction by adding ATP.
Incubate for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.[6]
ADP Detection:
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[3]
Data Analysis:
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Trustworthiness and Self-Validating Systems: Include appropriate controls in every assay:
Positive Control: A known inhibitor of the target kinase to ensure the assay can detect inhibition.[6]
Negative Control: DMSO alone to represent 0% inhibition.[7]
"No Enzyme" Control: To determine the background signal.[7]
Table for IC50 Data Presentation (Example):
Kinase Target
2-Methanesulfonylpyridin-3-ol IC50 (µM)
Positive Control IC50 (µM)
Kinase A
[Experimental Value]
[Known Value]
Kinase B
[Experimental Value]
[Known Value]
Kinase C
[Experimental Value]
[Known Value]
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential for understanding how a compound behaves in a more physiologically relevant environment.[8] These assays provide insights into cell permeability, target engagement, and effects on downstream signaling pathways.
4.1. Cellular Target Engagement Assays
These assays confirm that the compound can enter the cell and bind to its intended kinase target. The NanoBRET™ Target Engagement assay is a widely used method.[9]
Principle of NanoBRET™ Target Engagement Assay:[9]
Caption: Principle of the NanoBRET™ Target Engagement assay.
4.2. Cellular Phosphorylation Assays
These assays measure the inhibition of the kinase's activity within the cell by quantifying the phosphorylation of its downstream substrates.[9]
Protocol for a Western Blot-Based Phosphorylation Assay:
Cell Culture and Treatment:
Culture a cell line known to have an active signaling pathway involving the target kinase.
Treat the cells with various concentrations of 2-Methanesulfonylpyridin-3-ol for a specified time.
Cell Lysis: Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
SDS-PAGE and Western Blotting:
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting:
Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.
Probe a separate membrane (or strip and re-probe the same one) with an antibody for the total amount of the substrate protein as a loading control.
Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each inhibitor concentration.
Causality Behind Experimental Choices: This method provides a direct readout of the compound's effect on the kinase's function within the cell.[4] Using an antibody for the total protein is critical to normalize the data and ensure that any observed decrease in the phosphorylated signal is due to kinase inhibition and not a general decrease in protein levels.
4.3. Cell Viability and Proliferation Assays
If the target kinase is involved in cell survival or proliferation, an inhibitor should reduce cell viability in cancer cell lines that are dependent on that kinase's activity.[8]
Protocol for a CellTiter-Glo® Luminescent Cell Viability Assay:
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 2-Methanesulfonylpyridin-3-ol.
Incubation: Incubate the cells for a period that allows for effects on proliferation (e.g., 72 hours).
Assay:
Equilibrate the plate to room temperature.
Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
Measure luminescence with a plate reader.
Data Analysis: Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Concluding Remarks and Future Directions
This guide outlines a systematic approach to the initial evaluation of a novel compound, 2-Methanesulfonylpyridin-3-ol, as a potential kinase inhibitor. The progression from broad biochemical screening to specific cell-based assays allows for a comprehensive preliminary characterization of the compound's potency, selectivity, and cellular activity. Positive results from these assays would warrant further investigation, including mechanism of action studies (e.g., competitive vs. non-competitive binding), more extensive kinome profiling, and in vivo efficacy and toxicity studies in animal models.[2] This structured approach ensures that resources are directed toward the most promising candidates in the complex but rewarding field of kinase inhibitor drug discovery.
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. [Link]
Mand, A. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
Zenke, F., et al. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics, 19(5), 1091–1101. [Link]
Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439. [Link]
van der Velden, D. L., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2834. [Link]
"2-Methanesulfonylpyridin-3-ol" as a covalent modifier of cysteine residues
Application Note: 2-Methanesulfonylpyridin-3-ol (2-MSP) for Targeted Cysteine Modification Part 1: Introduction & Chemical Biology Profile 2-Methanesulfonylpyridin-3-ol (2-MSP) represents a sophisticated class of "tunabl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Methanesulfonylpyridin-3-ol (2-MSP) for Targeted Cysteine Modification
Part 1: Introduction & Chemical Biology Profile
2-Methanesulfonylpyridin-3-ol (2-MSP) represents a sophisticated class of "tunable" electrophiles known as 2-sulfonylpyridines . Unlike indiscriminate alkylating agents (e.g., iodoacetamide) or highly reactive Michael acceptors, 2-MSP offers a "Goldilocks" reactivity profile—sufficiently quiescent to avoid non-specific toxicity but highly reactive toward hyper-nucleophilic cysteines within protein binding pockets.
This molecule is primarily utilized in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) . Its mechanism relies on Nucleophilic Aromatic Substitution (
) , a distinct chemical pathway that allows for unique selectivity patterns compared to standard acrylamide warheads.
Mechanism of Action: The
Pathway
The reaction is driven by the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing methanesulfonyl (mesyl) group at the C2 position.
Recognition: The reagent binds to the protein; the 3-hydroxyl group (3-OH) often acts as a hydrogen bond donor/acceptor, orienting the molecule within the active site.
Attack: The thiolate anion (
) of a cysteine residue attacks the C2 carbon of the pyridine ring.
Transition: A transient Meisenheimer-like complex forms.
Elimination: The methinate/methanesulfonyl group (
) is expelled as the leaving group.
Result: A stable thioether adduct (Protein-S-Pyridine-3-ol) is formed.
Key Advantage: The reaction is irreversible but tunable. By modifying the substituents on the pyridine ring (e.g., the 3-OH group), the electrophilicity can be modulated to target specific cysteine
windows.
Part 2: Visualizing the Mechanism
The following diagram illustrates the
reaction pathway and the resulting mass shift, which is critical for mass spectrometry validation.
Caption: Figure 1. Mechanism of Cysteine modification by 2-MSP via Nucleophilic Aromatic Substitution (
).[1][2][3][4] The methanesulfonyl group acts as the leaving group.
Part 3: Experimental Protocol
Workflow: Covalent Fragment Screening by LC-MS
This protocol is designed to screen 2-MSP (and its derivatives) against a purified protein target to assess "ligandability" of surface cysteines.
Reagents Required:
Target Protein: >90% purity, in HEPES or Phosphate buffer (pH 7.5–8.0). Avoid Tris if possible, though usually acceptable at pH < 8.
2-MSP Stock: 100 mM in DMSO.
Control Alkylator: Iodoacetamide (IAA) or N-Ethylmaleimide (NEM).
Quenching Reagent: Dithiothreitol (DTT) or Formic Acid.
LC-MS System: TOF or Orbitrap with intact protein mode.
Step-by-Step Methodology:
Protein Preparation:
Dilute protein to 5 µM in Reaction Buffer (50 mM HEPES, 150 mM NaCl, pH 7.8).
Critical: Ensure no reducing agents (DTT, BME) are present in the initial buffer, as they will compete with the protein cysteine. TCEP is acceptable up to 1 mM as it is less nucleophilic toward this specific warhead, but "reductant-free" is preferred for initial screening.
Compound Incubation:
Add 2-MSP to the protein solution at a final concentration of 50 µM (10x excess).
Final DMSO concentration should be < 2% (v/v).
Incubate at Room Temperature (25°C) for 60 minutes.
Control A: DMSO only (Negative Control).
Control B: IAA (100 µM) (Positive Control for accessible cysteine).
Quenching:
Option A (Intact Mass): Add Formic Acid to 0.5% final concentration to stop the reaction and protonate the protein for MS.
Option B (Digestion): Add 10 mM DTT to quench unreacted electrophile, followed by standard trypsin digestion protocols if peptide mapping is required.
Analysis (Intact Protein LC-MS):
Inject 1–2 µg of protein onto a C4 desalting column.
Elute with a rapid gradient (5% to 95% Acetonitrile + 0.1% Formic Acid).
Deconvolute the mass spectrum.
Data Interpretation & Mass Shift Calculation
Parameter
Calculation / Value
Notes
Reagent MW
~173.19 Da
Formula:
Leaving Group
Methanesulfinic Acid ()
Mass lost: ~79-80 Da
Adduct Moiety
3-hydroxypyridin-2-yl
Formula added: (replacing H)
Expected Mass Shift
+93.02 Da
Monoisotopic shift per cysteine modified.
Note: If multiple cysteines are modified, you will see shifts of +93, +186, +279, etc.
Part 4: Validation & Troubleshooting
Workflow Visualization
Caption: Figure 2. Experimental workflow for validating 2-MSP covalent modification.
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
No Adduct (+0 Da)
Cysteine is oxidized or buried.
Treat protein with 1 mM TCEP before desalting to ensure free thiols. Verify structure shows accessible Cys.
Low Occupancy (<10%)
pH too low for .
Increase pH to 8.0–8.2 to increase thiolate () population.
Precipitation
2-MSP insolubility.
Ensure DMSO stock is fresh. Do not exceed 2% DMSO in final buffer.
Wrong Mass Shift
Hydrolysis or impurities.
Verify reagent purity. Common impurity is the hydrolysis product (2-hydroxypyridin-3-ol), which is unreactive.
References
Cravatt, B. F., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.[1][2][4][5][6] Journal of the American Chemical Society.[4]
Taunton, J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences.
Evotec Science. (2025). Advancing Drug Discovery With Covalent Fragment Screening.[7] Evotec Application Notes.
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[8] Nature.
Application Note: Strategic Synthesis of Functionalized Sulfonylpyridines
This Application Note is designed for medicinal chemists and process scientists seeking robust, scalable protocols for synthesizing functionalized sulfonylpyridines. Executive Summary & Strategic Rationale Sulfonylpyridi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists seeking robust, scalable protocols for synthesizing functionalized sulfonylpyridines.
Executive Summary & Strategic Rationale
Sulfonylpyridines are critical pharmacophores in modern drug discovery, serving as core scaffolds in COX-2 inhibitors, antiviral agents, and increasingly as "warheads" for targeted covalent inhibitors (TCIs) targeting cysteine residues [1, 2].
Unlike simple aryl sulfones, the pyridine nitrogen introduces unique electronic effects that complicate synthesis. The electron-deficient nature of the ring facilitates Nucleophilic Aromatic Substitution (
) at the 2- and 4-positions but deactivates the ring toward Electrophilic Aromatic Substitution (). Consequently, "standard" sulfonation methods (e.g., /) often fail or require forcing conditions that degrade functional groups.
This guide details three distinct protocols selected based on regiochemistry and functional group tolerance :
The Oxidative Route (
+ Oxidation): Ideal for 2- and 4-sulfonylpyridines; scalable but oxidant-sensitive.
The Catalytic Cross-Coupling Route (Pd/Cu): Essential for accessing the difficult 3-position and for substrates sensitive to oxidation.
The Direct C-H Functionalization Route: A late-stage functionalization tactic for complex scaffolds.[1][2]
Decision Matrix: Selecting the Right Protocol
Before beginning, select the protocol that matches your substrate's substitution pattern and sensitivity.
Figure 1: Strategic decision tree for selecting the optimal synthesis method based on regiochemistry and substrate stability.
Protocol 1: The Oxidative Route (
Oxidation)
Best for: 2- and 4-sulfonylpyridines lacking oxidation-sensitive groups.
Mechanism: Displacement of a halide by a thiol, followed by oxidation of sulfur(II) to sulfur(VI).
Part A: Nucleophilic Displacement (
)
Reagents:
Substrate: 2-chloro- or 4-chloropyridine derivative (1.0 equiv)
Nucleophile: Thiophenol or alkyl thiol (1.1 equiv)
Base:
(2.0 equiv) or (for sluggish substrates)
Solvent: DMF or DMSO (0.5 M)
Step-by-Step:
Charge a round-bottom flask with the chloropyridine and
.
Add DMF and stir at room temperature for 5 minutes.
Add the thiol dropwise. Note: Exotherm possible.
Heat to 80 °C and monitor by TLC/LCMS (typically 2–4 hours).
Workup: Dilute with water, extract with EtOAc. Wash organics with saturated
(to remove DMF) and brine. Dry over .
Part B: Controlled Oxidation
Critical Insight: Over-oxidation to the N-oxide is a common side reaction. Using mCPBA allows strict stoichiometric control, whereas
often requires harsh catalysts that promote N-oxidation [3].
Reagents:
Substrate: Pyridyl sulfide (from Part A) (1.0 equiv)
Oxidant: m-CPBA (2.2 – 2.5 equiv, 77% max purity grade)
Solvent:
(DCM) (0.2 M)
Quench: 10%
/ sat. (1:1)
Step-by-Step:
Dissolve pyridyl sulfide in DCM and cool to 0 °C .
Dissolve m-CPBA in DCM and add dropwise over 20 minutes.
Checkpoint: Monitor TLC.[3][4] The sulfoxide intermediate (
~0.3) appears first, then converts to sulfone ( ~0.6).
Warm to Room Temperature (RT) and stir for 2–16 hours.
Quench: Add the Thiosulfate/Bicarbonate mixture and stir vigorously for 30 mins (turns white suspension to clear layers).
Purification: Separate layers. Wash organic layer with 1M NaOH (removes m-chlorobenzoic acid byproduct).
Best for: 3-sulfonylpyridines, or when the substrate contains alkenes/alkynes sensitive to mCPBA.
Mechanism: Palladium-catalyzed coupling of sodium sulfinates with aryl halides (The "Sulfinate Suzuki" analog) [4, 5].
Diagram: Catalytic Cycle (Pd-Catalyzed)
Understanding the cycle prevents catalyst deactivation. The key is the reductive elimination step, which forms the C-S bond.
Figure 2: Simplified catalytic cycle for Pd-catalyzed sulfination.
Experimental Protocol
Reagents:
Substrate: 3-bromopyridine or 3-iodopyridine (1.0 equiv)
Coupling Partner: Sodium arenesulfinate (
) (1.2 equiv)
Catalyst:
(2.5 mol%)
Ligand: Xantphos (5 mol%) — Critical: Large bite angle ligands promote reductive elimination of the sulfone.
Base:
(1.5 equiv)
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
Inert Atmosphere: Flame-dry a Schlenk tube and cycle
/Vacuum 3 times.
Add solid reagents: Halopyridine, Sulfinate, Catalyst, Ligand, and Base.
Add degassed Dioxane.
Seal and heat to 100 °C for 12–16 hours.
Workup: Filter through a Celite pad (elute with DCM). Concentrate and purify via flash chromatography.
Protocol 3: Direct C-H Sulfonylation (Late-Stage)
Best for: Adding a sulfonyl group to a complex pyridine scaffold without pre-functionalization (halides).
Mechanism: Activation of the pyridine nitrogen with Triflic Anhydride (
) followed by nucleophilic attack of the sulfinate and re-aromatization [6].
Reagents:
Substrate: Substituted Pyridine (1.0 equiv)
Activator:
(1.1 equiv)
Sulfonyl Source: Sodium Sulfinate (2.0 equiv)
Solvent: DCM (Anhydrous)
Additive: 2,6-Lutidine (optional, to buffer acid)
Step-by-Step:
Dissolve pyridine in DCM under
at -78 °C .
Add
dropwise. The solution often turns yellow/orange (formation of N-triflyl pyridinium salt).
Stir for 30 mins at -78 °C.
Add Sodium Sulfinate (solid or suspended in DCM) in one portion.
Allow to warm slowly to RT over 4 hours.
Note: Regioselectivity is typically driven by sterics, favoring the 4-position or the least hindered position ortho to the nitrogen.
Data Summary & Comparison
Feature
Protocol 1: Oxidative
Protocol 2: Pd-Catalysis
Protocol 3: Direct C-H
Primary Regioselectivity
2- and 4-positions
Dictated by Halide (Any)
4- or 2-positions (Steric control)
Functional Group Tolerance
Low (Oxidant sensitive)
High (Avoids oxidation)
Moderate (Acid sensitive)
Scalability
High (kg scale possible)
Moderate (Catalyst cost)
Low (Reagent cost)
Key Reagent
m-CPBA
Xantphos/Pd
Typical Yield
80–95%
70–90%
40–65%
Troubleshooting & Expert Tips
N-Oxide Contamination (Protocol 1): If you observe N-oxide formation (polar spot on TLC), reduce the equivalents of mCPBA to 2.0 and keep the reaction strictly at 0 °C.
Catalyst Poisoning (Protocol 2): Pyridines can coordinate Pd and kill the catalyst. If yields are low, increase catalyst loading to 5 mol% or switch to a bulky ligand like BrettPhos which prevents N-coordination.
Solubility (Protocol 2): Sodium sulfinates are poorly soluble in non-polar solvents. If using Toluene, add a phase transfer catalyst (TBAB) or switch to Dioxane/DMSO mixtures.
Safety (Protocol 1): m-CPBA is shock-sensitive in high concentrations. Never distill reaction mixtures containing peroxides. Always test for peroxides before concentration.
References
Synthesis of 2-Sulfonylpyridines as Cysteine-Reactive Electrophiles
Source: Journal of Medicinal Chemistry
URL:[Link]
Sulfonyl group-containing compounds in the design of potential drugs
Source: Current Medicinal Chemistry
URL:[Link]
Selective Oxidation of Organosulphides using m-CPBA
Source: Der Pharma Chemica
URL:[Link]
Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides
Source: Organic Letters
URL:[Link]
Pyridine sulfinates as general nucleophilic coupling partners
Source: Chemical Science
URL:[Link]
Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics
Source: ChemRxiv
URL:[Link]
"2-Methanesulfonylpyridin-3-ol" in the synthesis of metal complexes
Application Note: Strategic Utilization of 2-Methanesulfonylpyridin-3-ol in Metal Complex Synthesis Abstract This technical guide details the application of 2-methanesulfonylpyridin-3-ol (CAS: 20958-37-6) as a high-value...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Methanesulfonylpyridin-3-ol in Metal Complex Synthesis
Abstract
This technical guide details the application of 2-methanesulfonylpyridin-3-ol (CAS: 20958-37-6) as a high-value "lynchpin" scaffold in the synthesis of bioactive metal complexes. While the molecule itself possesses theoretical coordination capabilities, its primary utility in drug discovery and organometallic chemistry lies in its role as an activated precursor. The 2-methanesulfonyl (
) moiety functions as a "super-leaving group," enabling facile nucleophilic aromatic substitution () to generate diverse 3-hydroxy-2-substituted pyridine ligands (O,N-donor sets). These derived ligands exhibit privileged binding affinity for transition metals (Zn, Cu, Fe, Ru), serving as critical motifs in metalloenzyme inhibitors (e.g., MMPs, histone deacetylases) and imaging agents.
Chemical Profile & Mechanistic Rationale
The utility of 2-methanesulfonylpyridin-3-ol rests on its unique electronic "Push-Pull" architecture, which facilitates the construction of bidentate chelators.
The "Pull" (Activation): The sulfonyl group at the 2-position is strongly electron-withdrawing. Combined with the electronegativity of the pyridine nitrogen, it renders the C2 carbon highly electrophilic, significantly more reactive toward nucleophiles than corresponding 2-chloro or 2-bromo analogs.
The "Push" (Chelation Site): The 3-hydroxyl group acts as a proton-responsive donor. Upon deprotonation, the resulting phenolate oxygen (
) forms a hard donor site.
The Transformation: By displacing the sulfonyl group with an amine or alkoxide, researchers create a five-membered chelate ring (N-C-C-O) ideal for binding divalent metals.
Table 1: Reactivity Profile of 2-Substituted-3-Hydroxypyridines
2-Substituent ()
Leaving Group Ability ()
Reaction Conditions (Typical)
Suitability for Complex Synthesis
High (100)
Mild (), no catalyst
Optimal (Clean conversion)
High (80)
Mild, but requires expensive precursors
Good, but cost-prohibitive
Moderate (10)
High Temp (), often Pd-cat
Risk of ligand degradation
Low (<1)
Requires harsh acid/demethylation
Poor (used as product, not precursor)
Strategic Workflow: Scaffold to Complex
The following flowchart illustrates the conversion of the sulfonyl scaffold into a functional metal complex.
Figure 1: The modular synthetic pipeline utilizing 2-methanesulfonylpyridin-3-ol to generate diverse metallodrug candidates.
Experimental Protocols
Protocol A: Ligand Diversification via Sulfonyl Displacement
Objective: To synthesize a bidentate O,N-ligand (e.g., 2-((2-aminoethyl)amino)pyridin-3-ol) suitable for metal coordination.
Dissolution: Dissolve 2-methanesulfonylpyridin-3-ol (1.0 mmol) in anhydrous ethanol (5 mL) under nitrogen atmosphere.
Addition: Add the amine nucleophile (1.2 mmol) dropwise. Note: If using a diamine linker for MOF synthesis, use excess (5.0 eq) to prevent dimerization.
Activation: Add TEA (2.0 mmol) to neutralize the methanesulfinic acid byproduct.
Reaction: Stir at reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The sulfone spot () should disappear, replaced by the more polar amine product.
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with brine. Dry over
and concentrate.
Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography.
Mechanism Check: The reaction proceeds via an addition-elimination mechanism (
). The 3-OH group may partially deprotonate, but the inductive effect of the sulfone ensures C2 remains electrophilic.
Protocol B: Metallation (General Procedure for Zn/Cu Complexes)
Objective: To form a neutral, bioactive complex from the ligand derived in Protocol A.
Materials:
Ligand (from Protocol A) (2.0 eq)
Metal Salt:
or (1.0 eq)
Solvent: Methanol (MeOH)
Procedure:
Ligand Solution: Dissolve the ligand (2.0 mmol) in MeOH (10 mL).
Deprotonation: Add 0.1 M NaOH in MeOH dropwise until pH reaches ~8.0. This ensures the 3-hydroxyl group acts as a phenolate donor (
).
Metallation: Add the metal acetate solution (1.0 mmol in 5 mL MeOH) slowly.
Observation: A color change usually occurs immediately (e.g., Green for Cu, Colorless/Fluorescent for Zn).
Precipitation: Stir at room temperature for 2 hours. If precipitate forms, filter and wash with cold MeOH. If soluble, concentrate and precipitate with diethyl ether.
Characterization: Verify coordination via IR (shift in C-O stretch) and Mass Spectrometry.
Analytical Validation & Quality Control
To ensure the integrity of the "Scaffold-to-Complex" process, the following analytical benchmarks must be met.
Visualizing the Coordination Mode
The final complex typically adopts a bis-ligand geometry (
) for divalent metals, forming a stable 5-membered ring.
Key Spectral Markers
Technique
Parameter
Precursor (Sulfone)
Ligand (Product)
Metal Complex
NMR
Singlet
Absent
Absent
NMR
Pyridine Ring Protons
Deshielded (due to EWG)
Shielded (upfield shift)
Shifted/Broadened
IR Spectroscopy
Absent
Absent
IR Spectroscopy
Phenol stretch
Phenol stretch
Shifted ()
References
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Foundational text on nucleophilic displacement of 2-sulfonylpyridines).
Santos, M. A., et al. (2012). "3-Hydroxy-4-pyridinone derivatives as metal ion and amyloid binding agents." Metallomics, 4, 1-10. (Demonstrates the utility of hydroxypyridine scaffolds in metallodrugs).
Hider, R. C., et al. (2022). "Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors." PMC. (Contextualizes the O,N-donor set in clinical applications).
Behrman, E. J. (2019). "Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate." Acta Crystallographica. (Provides structural data on 3-hydroxypyridine intermediates).
Pfister, K., et al. (1966). "Process for preparing 2-methyl-3-hydroxypyridines." U.S. Patent 3,227,724.[1] (Historical grounding on the synthesis of the core scaffold).
Current Status: Operational Ticket Type: Synthesis Troubleshooting & Methodology Guide Assigned Specialist: Senior Application Scientist Welcome to the Support Center You are likely here because your standard Electrophil...
You are likely here because your standard Electrophilic Aromatic Substitution (EAS) protocol—which works perfectly for benzene or toluene—has failed completely with pyridine.
The Short Answer: You are fighting against the fundamental electronics of the pyridine ring. Under the acidic conditions required for sulfonation, pyridine becomes a pyridinium ion , which is electronically dead to electrophiles.
This guide provides the three proven "patches" to bypass this hardware limitation: the Brute Force Method (Oleum/Hg), the Smart Workaround (N-Oxide Route), and the Purification Protocol for the resulting zwitterion.
Module 1: The Reactivity Paradox (Root Cause Analysis)
Before attempting a fix, you must understand why the reaction fails.
The "Deactivation Loop"
In standard sulfonation, you use sulfuric acid (
) or oleum. Pyridine is a base (). The moment you add the acid, the pyridine nitrogen protonates.
Neutral Pyridine: Already electron-deficient due to the electronegative nitrogen withdrawing density.
Pyridinium Ion: The protonated species carries a full positive charge. This creates an intense electrostatic repulsion against the incoming electrophile (
or ), which is also positively charged or electron-poor.
Visualizing the Failure Mode:
Figure 1: The Deactivation Loop. Protonation renders the substrate inert to EAS.
Module 2: Protocol A — The "Brute Force" Method (Direct Sulfonation)
To force this reaction, we must use conditions so harsh that a tiny fraction of free pyridine exists in equilibrium, or we use a catalyst that changes the mechanism.
Mechanism: The mercury catalyst likely facilitates C-mercuration at the 3-position, which is then displaced by the sulfonyl group [1].
Step-by-Step Workflow:
Setup: Use a flame-dried flask with a mechanical stirrer (magnetic stirrers will fail due to viscosity).
Addition: Cool 20% Oleum to 0°C. Add Pyridine dropwise (Exothermic!).
Ratio: ~3:1 (Acid:Pyridine by weight).
Catalysis: Add
(approx. 2-3 mol%).
Reaction: Heat to 230°C for 12–16 hours.
Note: Below 220°C, conversion is negligible. Above 330°C, the product decomposes (desulfonation) [2].
Quench: Cool to 25°C. Pour onto crushed ice (Violent!).
Troubleshooting Table: Direct Sulfonation
Symptom
Probable Cause
Corrective Action
Yield < 10%
Temperature too low.
Reaction must sustain >225°C. The activation energy for the pyridinium salt is massive.
Black Tar
Charring/Polymerization.
Inert atmosphere () is mandatory at these temperatures. Ensure stirring is vigorous to prevent hot spots.
Product is 4-isomer
Temperature > 300°C.
Isomerization occurs at extreme heat.[3] Keep temp between 230-250°C for the 3-isomer.
Cannot remove Hg
Catalyst retention.
During workup, neutralize with base and precipitate Hg as HgS using before acidification.
Module 3: Protocol B — The "Smart" Workaround (N-Oxide Route)
Applicability: Drug discovery, small-to-medium scale, mercury-free requirements.
Logic: Instead of fighting the EAS barrier, we switch mechanisms to Nucleophilic Aromatic Substitution (
) on a pre-functionalized precursor.
The Protocol
This method avoids boiling oleum by using 3-chloropyridine as the starting material. We oxidize it to activate the ring, substitute the chlorine with sulfite, and then reduce it back [3].
Visual Workflow:
Figure 2: The N-Oxide "Detour" Strategy.
Detailed Steps:
Oxidation: React 3-chloropyridine with
in acetic acid at 80°C. Isolate the N-oxide.
Sulfonation (
):
Dissolve the N-oxide in water with Sodium Bisulfite (
It is insoluble in ether, DCM, and most organic solvents.
Standard extraction (separatory funnel) will fail. The product will stay in the water layer.
Purification Protocol
Isoelectric Precipitation:
If you have the sodium salt (from Protocol B or NaOH neutralization in Protocol A), the solution is basic.
Carefully add concentrated HCl dropwise.
Monitor pH.[4][1] The Isoelectric Point (pI) is roughly pH 3.5–4.0.
At this pH, the zwitterion is least soluble and should precipitate as white needles/plates [4].
Recrystallization:
Solvent: Water or Aqueous Ethanol (50%).
Dissolve in hot water, filter while hot (to remove elemental carbon or HgS), and cool slowly.
Ion Exchange (For high purity):
Pass the aqueous solution through a cation exchange resin (H+ form). The pyridine moiety binds.
Elute with aqueous ammonia.
Frequently Asked Questions (FAQ)
Q: Can I use the commercially available "Pyridine-Sulfur Trioxide Complex" (
) to sulfonate pyridine?A: No. This is a common misconception. is a mild sulfonating reagent used to sulfonate other nucleophiles (like amines or alcohols) using pyridine as a carrier. If you heat pyridine with , you generally just get a stable solution. To get them to react with each other, you need the high temperatures of Protocol A, at which point the complex dissociates anyway.
Q: Why can't I make Pyridine-2-sulfonic acid or Pyridine-4-sulfonic acid this way?A: Electronic directing effects.
Position 3 (Meta): The least deactivated position. The N-atom withdraws density primarily from ortho (2) and para (4) positions via resonance.
Position 2/4: To access these, you cannot use direct sulfonation. You must use nucleophilic substitution on a 2-halo or 4-halopyridine (similar to Protocol B) or oxidation of a thiol.
Q: Is there a non-mercury catalyst for Protocol A?A: Vanadium (
) is sometimes cited in older literature, but yields are significantly lower. Mercury is unique in its ability to facilitate the C-H activation in this specific system. If you cannot use Mercury, use Protocol B (N-Oxide route).
References
McElvain, S. M., & Goese, M. A. (1943).[2] The Sulfonation of Pyridine. Journal of the American Chemical Society, 65(11), 2233–2236. Link
Scite.ai. (n.d.). The reactivity of pyridine towards sulphuric acid at elevated temperatures.[1][2][3][5][6][7] Recueil des Travaux Chimiques des Pays-Bas. Link
Klaus, E. et al. (1992). Process of preparation of pyridine-3-sulfonic acids. US Patent 5,082,944. Link
ChemicalBook. (2025).[3] 3-Pyridinesulfonic acid Properties and Purification. Link
Purification techniques for polar pyridine derivatives like "2-Methanesulfonylpyridin-3-ol"
Compound Focus: 2-Methanesulfonylpyridin-3-ol Welcome to the technical support center for the purification of polar pyridine derivatives. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Compound Focus: 2-Methanesulfonylpyridin-3-ol
Welcome to the technical support center for the purification of polar pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of challenging compounds like 2-Methanesulfonylpyridin-3-ol. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles for successful purification.
Understanding the Challenge: The Nature of 2-Methanesulfonylpyridin-3-ol
2-Methanesulfonylpyridin-3-ol is a polar molecule due to the presence of a hydroxyl group, a sulfonyl group, and a pyridine ring. The pyridine nitrogen provides a basic handle (pKa of the pyridinium ion is typically around 5-6), while the hydroxyl group is weakly acidic. This amphoteric nature, combined with its polarity, can make purification challenging. Common issues include poor solubility in non-polar organic solvents, strong interactions with silica gel leading to peak tailing in normal-phase chromatography, and the potential for the compound to be highly water-soluble, complicating extractions.
Purification Strategy Selection
Choosing the right purification technique is critical for success. The following decision tree can guide you in selecting the most appropriate method based on your specific needs.
Caption: A workflow for selecting a purification method.
Troubleshooting Guides and FAQs
Acid-Base Extraction
This technique is particularly useful for removing non-basic or acidic impurities from your crude product.[1][2][3]
Q: My 2-Methanesulfonylpyridin-3-ol is stuck in the aqueous layer after basification and I can't extract it back into an organic solvent. What's happening?
A: This is a common issue with highly polar compounds. The salt form of your compound is very water-soluble, and even after neutralizing the base, the compound itself may have significant aqueous solubility.
Troubleshooting Steps:
Salting Out: Before back-extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄). This decreases the polarity of the aqueous phase and can "push" your compound into the organic layer.
Use a More Polar Solvent: Instead of diethyl ether or ethyl acetate, try extractions with a more polar, water-immiscible solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol.
Continuous Liquid-Liquid Extraction: For very stubborn cases, a continuous liquid-liquid extractor can be highly effective.
pH Adjustment: Ensure you have adjusted the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the pyridine is in its free base form. Avoid making it too basic, as this can cause degradation of some compounds.
Experimental Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.[1]
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). This will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt.[2][3] The non-basic impurities will remain in the organic layer.
Separation: Separate the aqueous layer containing the pyridinium salt.
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is between 8 and 9.[1] This will regenerate the free pyridine.
Back-Extraction: Extract the liberated 2-Methanesulfonylpyridin-3-ol back into an organic solvent like DCM or a 9:1 mixture of DCM:isopropanol.[1] Repeat the extraction 3-4 times.
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Crystallization
If your compound is a solid, crystallization can be a highly effective method for achieving high purity.[2]
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid.[4]
Troubleshooting Steps:
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in the refrigerator or freezer.
Add More Solvent: The concentration of your compound may be too high. Add a small amount of the "good" solvent (the one it's more soluble in) to the hot solution and try cooling again.
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide a nucleation site for crystal growth.
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Change Solvent System: Your current solvent system may not be suitable. Experiment with different solvent pairs.
Experimental Protocol: Recrystallization
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but very soluble when hot. For polar compounds, consider solvent systems like ethanol/water, methanol/diethyl ether, or acetone/hexane.[5]
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude solid until it just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
Normal-Phase Chromatography
This is a common technique, but the basicity of the pyridine ring can cause issues on acidic silica gel.
Q: I'm seeing significant peak tailing on my silica gel column. How can I get sharp peaks?
A: Peak tailing is a classic problem when purifying basic compounds like pyridines on silica gel.[6] It's caused by strong interactions between the basic nitrogen and acidic silanol groups on the silica surface.
Troubleshooting Steps:
Add a Basic Modifier: Add a small amount of a base to your eluent to compete with your compound for the acidic sites on the silica. Common choices are triethylamine (0.1-1%) or ammonium hydroxide (prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this to your mobile phase).[2][7]
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino- or cyano-silica.[7][8]
Switch to Reverse-Phase: If tailing remains an issue, reverse-phase chromatography is often a better choice for polar, basic compounds.
Stationary Phase: Silica gel is the most common, but consider alumina for very basic compounds.
Eluent Selection: For polar compounds, you'll need a polar mobile phase. Start with a system like dichloromethane/methanol or ethyl acetate/heptane.[9]
TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC) that gives your product an Rf value of ~0.3. Remember to add your basic modifier to the TLC developing chamber.
Column Packing and Loading: Pack the column with a slurry of silica gel in your chosen eluent. Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column.
Elution and Collection: Elute the column with your solvent system, collecting fractions and monitoring by TLC.[1]
Reverse-Phase Chromatography
In reverse-phase chromatography, the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar. This is often an excellent choice for purifying polar molecules.[10]
Q: My compound is not retained on the C18 column and elutes in the void volume. What can I do?
A: This indicates your compound is too polar for the starting mobile phase conditions.
Troubleshooting Steps:
Start with a Weaker Mobile Phase: Begin your gradient with a higher percentage of the aqueous phase (e.g., 95-100% water or buffer).
Use a Buffer and Adjust pH: The retention of ionizable compounds is highly dependent on pH.[6] Since your compound has a basic pyridine nitrogen, running the mobile phase at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid, pH ~2-3) will protonate the nitrogen. This can increase its polarity and potentially improve retention on some columns, but more importantly, it gives sharp, reproducible peaks.[6]
Consider a Different Stationary Phase: If retention is still poor, a polar-embedded or aqueous-stable C18 column may be more suitable. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is another option.[6][11]
Stationary Phase: C18-bonded silica is the most common choice.
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.[10] Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to both the aqueous and organic phases is highly recommended for good peak shape.
Gradient Development: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent. A typical gradient might be 5% to 95% acetonitrile in water over 20-30 minutes.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS.
Product Isolation: Combine the pure fractions. Removing the water/acetonitrile mobile phase can be done by rotary evaporation, but for complete removal of water, lyophilization (freeze-drying) is often necessary.
Ion-Exchange Chromatography
This technique separates molecules based on their charge and is well-suited for compounds like 2-Methanesulfonylpyridin-3-ol which has a basic nitrogen.[12][13]
Q: How do I choose between a cation and an anion exchanger?
A: The choice depends on the pH at which you want to perform the separation and the charge of your molecule at that pH.
Cation-Exchange: At a pH below the pKa of the pyridinium ion (~5-6), your compound will be positively charged (protonated). It will bind to a cation-exchange resin (which has negative functional groups). You can then elute it by increasing the salt concentration or increasing the pH. This is a good strategy to capture your compound and wash away neutral or anionic impurities.
Anion-Exchange: At a high pH (above the pKa of the hydroxyl group, if it's accessible), your compound could be negatively charged. However, given the basicity of the pyridine, cation-exchange is a more straightforward approach.
Resin Selection: Choose a strong or weak cation exchange resin. A strong cation exchanger (e.g., with sulfonic acid groups) will be charged over a wide pH range.
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where your compound is charged (e.g., pH 4).
Loading: Dissolve your sample in the equilibration buffer and load it onto the column.
Washing: Wash the column with the equilibration buffer to remove any unbound, neutral, or anionic impurities.
Elution: Elute your compound by applying a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by increasing the pH of the buffer.
Desalting: The fractions containing your product will also contain a high concentration of salt. This can be removed by dialysis, size-exclusion chromatography, or by reverse-phase chromatography.
Data Tables
Table 1: Common Solvents for Normal-Phase Chromatography in Order of Increasing Polarity
Solvent
Polarity Index
Heptane/Hexane
0.1
Toluene
2.4
Diethyl Ether
2.8
Dichloromethane (DCM)
3.1
Ethyl Acetate (EtOAc)
4.4
Acetone
5.1
Acetonitrile
5.8
Isopropanol
3.9
Ethanol
4.3
Methanol
5.1
Table 2: Common Solvents for Reverse-Phase Chromatography
Solvent
Properties
Water
The most polar solvent, forms the basis of the mobile phase.
Acetonitrile (ACN)
A common organic modifier, good UV transparency, lower viscosity than methanol.
Methanol (MeOH)
Another common organic modifier, can offer different selectivity compared to ACN.
Formic Acid (FA)
An additive (typically 0.1%) to control pH and improve peak shape for basic compounds.
Trifluoroacetic Acid (TFA)
A stronger acid additive (typically 0.1%) that acts as an ion-pairing agent, often giving very sharp peaks. Can be difficult to remove from the final product.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be unstable on silica gel. What are the signs and what can I do?
A: Instability on silica can manifest as streaking on a TLC plate, the appearance of new spots after spotting and waiting before eluting, or low recovery from a column. To confirm, you can perform a 2D TLC test. Spot your compound on the corner of a TLC plate, elute, dry the plate, turn it 90 degrees, and elute again in the same solvent. If new spots appear off the diagonal, your compound is degrading. To mitigate this, use a deactivated silica gel, switch to a less acidic stationary phase like alumina, or use reverse-phase chromatography.[7]
Q2: I have removed the solvent after my column, but I still see solvent peaks in my NMR. Why?
A: High-boiling point solvents like DMF, DMSO, or even residual ethyl acetate can be difficult to remove. Pyridine itself can also be tenacious.[14] Co-evaporation with a lower-boiling point solvent that does not dissolve your compound well (like heptane or toluene) can help.[14] For complete removal, drying under high vacuum for an extended period is often necessary.
Q3: How do I choose between normal-phase and reverse-phase chromatography?
A: For highly polar compounds like 2-Methanesulfonylpyridin-3-ol, reverse-phase chromatography is often the better starting point.[9][15] It is more robust, reproducible, and less prone to the issues of strong analyte-stationary phase interactions that cause tailing in normal-phase.[15] Normal-phase can be advantageous for separating isomers or when dealing with compounds that are not water-soluble.[9]
Q4: Can I use distillation to purify 2-Methanesulfonylpyridin-3-ol?
A: Distillation is generally only suitable for thermally stable, volatile compounds. Given the high polarity and multiple functional groups of 2-Methanesulfonylpyridin-3-ol, it is likely to have a very high boiling point and may decompose at the temperatures required for distillation. Therefore, distillation is unlikely to be a suitable purification method.
References
A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy - Benchchem.
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
HPLC Methods for analysis of Pyridine - HELIX Chromatography.
Troubleshooting common issues in pyridine synthesis - Benchchem.
Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid | Crystal Growth & Design - ACS Publications - American Chemical Society.
Remove Sticky Reagents.
US3431266A - Method for recovery of pyridine bases - Google Patents.
How can I remove the pyridine from the sugar compound? - ResearchGate.
Acid-Base Extraction.
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
Acid–base extraction - Wikipedia.
KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
Normal-phase vs. Reversed-phase Chromatography - Phenomenex.
The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions | Request PDF - ResearchGate.
Pyridine - Some Industrial Chemicals - NCBI Bookshelf.
Reversed-phase chromatography - Wikipedia.
Normal Phase HPLC Columns - Phenomenex.
Aqueous normal-phase chromatography - Wikipedia.
Normal Phase vs Reverse Phase Chromatography for HPLC - Hawach Scientific.
TROUBLESHOOTING GUIDE - Phenomenex.
New Liquid Crystalline Pyridine Derivatives - Taylor & Francis.
4.8: Acid-Base Extraction - Chemistry LibreTexts.
Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - RSC Publishing.
Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column - SIELC Technologies.
ion exchange chromatography - iajps.
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
Introduction to Ion Exchange Chromatography | Bio-Rad.
Crystallization.
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate.
Overcoming peak tailing in HPLC analysis of "2-Methanesulfonylpyridin-3-ol"
Status: Active Ticket Type: Method Development / Troubleshooting Subject: Overcoming Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & The Challenge You are enco...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket Type: Method Development / Troubleshooting
Subject: Overcoming Peak Tailing & Asymmetry
Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule & The Challenge
You are encountering peak tailing with 2-Methanesulfonylpyridin-3-ol .[1] To solve this, you must stop treating this molecule as a standard generic base. It presents a "triad" of chromatographic challenges:
Amphoteric Nature: It contains a basic nitrogen (pyridine ring) and an acidic hydroxyl group (phenol-like), creating complex ionization equilibria.
Electronic Deactivation: The methanesulfonyl group at position 2 is a strong electron-withdrawing group (EWG). This drastically lowers the pKa of the pyridine nitrogen (making it less basic) and increases the acidity of the 3-hydroxyl group.
Metal Chelation: The proximity of the 3-hydroxyl group to the ring nitrogen (and potentially the sulfone oxygen) creates a binding pocket for trace metals (Fe, Al) found in stainless steel HPLC systems.
The Diagnosis: Tailing in this specific molecule is likely caused by metal chelation or partial ionization of the hydroxyl group , rather than the traditional "silanol interaction" seen with simple amines.
Module 1: The "Split Peak" Phenomenon (pH Strategy)
User Question: "I see broad, tailing peaks, and sometimes a split at the apex. Is my column failing?"
Technical Insight:
The 2-methanesulfonyl group lowers the pKa of the 3-hydroxyl group, likely into the pH 6.0–7.0 range. If you run your method at neutral pH (e.g., Water/Methanol), the molecule exists in a dynamic equilibrium between its neutral form and its anionic (phenolate) form. This causes peak broadening and splitting.[2]
The Fix: Lock the ionization state.
pH Strategy
Mechanism
Pros
Cons
Low pH (Recommended)
pH < 2.5 (e.g., 0.1% Formic Acid or Phosphate). Keeps the hydroxyl group protonated (Neutral).
Sharp peaks; suppresses silanol activity; increases retention on C18.
Reduced retention on C18 (repulsion); requires hybrid (BEH) column.
Neutral pH
pH 6.0 - 7.0 .
None.
DO NOT USE. Causes mixed-mode ionization and severe tailing.
Actionable Protocol:
Prepare Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
If tailing persists, switch to 20 mM Phosphate Buffer (pH 2.5) . Phosphate suppresses secondary interactions better than volatile acids like formic acid.
Module 2: The "Invisible Hand" (Metal Chelation)
User Question: "My peak tailing gets worse over time, even with a new column. Why?"
Technical Insight:
3-Hydroxypyridine derivatives are potent chelators.[3] They bind to trace iron (Fe³⁺) leached from stainless steel frits, tubing, and column walls. This interaction is not a simple adsorption; it is a high-affinity complexation that results in severe tailing (the "shark fin" peak shape).
The Fix: Passivate the system or sequester the metals.
Actionable Protocol:
Add a Chelation Suppressor: Add 0.1 mM EDTA (disodium salt) to Mobile Phase A.
Note: EDTA is not soluble in high organic content. Ensure it is dissolved in the aqueous portion first.
System Passivation: Flush your LC system (excluding the column) with 30% Phosphoric Acid overnight to strip surface iron, or switch to PEEK tubing and PEEK-lined columns.
Module 3: Column Selection & Stationary Phase
User Question: "I am using a standard C18 column. Is there a better choice?"
Technical Insight:
The sulfone group adds significant polarity. On a standard C18, this molecule may elute near the void volume (k' < 1), where peak shape is naturally poor due to extra-column dispersion. Furthermore, "dewetting" (phase collapse) can occur if you use 100% aqueous mobile phase to retain it.
The Fix: Use a Polar-Embedded or Phenyl Phase.
Polar-Embedded C18: Contains a hydrophilic group (amide/carbamate) near the silica surface. This shields silanols and allows 100% aqueous stability.
Biphenyl / Phenyl-Hexyl: The sulfone group and pyridine ring have electrons available for
interactions. A Biphenyl column provides unique selectivity and stronger retention for this specific molecule compared to C18.
Visual Troubleshooting Guide
The following logic flow helps you diagnose the specific cause of tailing for 2-Methanesulfonylpyridin-3-ol.
Figure 1: Decision tree for isolating the root cause of peak asymmetry in hydroxypyridine derivatives.
Standardized Test Protocol
To validate your method and ensure the tailing is resolved, run this specific protocol. This is a self-validating system : if the Symmetry Factor (
) is not between 0.9 and 1.2, the method is invalid.
Preparation:
Sample: Dissolve 2-Methanesulfonylpyridin-3-ol in Mobile Phase A (do not use pure MeOH/ACN as diluent to prevent solvent mismatch).
Concentration: 0.1 mg/mL (prevent mass overload).
Instrument Parameters:
Parameter
Setting
Rationale
Column
C18 Polar Embedded or Biphenyl (150 x 4.6 mm, 3-5 µm)
Enhanced retention for polar sulfones; silanol shielding.
Mobile Phase A
Water + 0.1% Formic Acid + 0.1 mM EDTA
pH control (< 3) and metal sequestration.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Standard organic modifier.
Gradient
5% B to 60% B over 15 min
Sulfones are polar; high %B is likely unnecessary.
) using the formula:
Where is peak width at 5% height, and is the distance from peak maximum to the leading edge.
Pass:
Fail:
(Indicates unresolved secondary interactions).
References
United States Pharmacopeia (USP). (2023).[4] General Chapter <621> Chromatography. USP-NF.[4] Link
Dolan, J. W. (2025). Troubleshooting Peak Tailing in HPLC: Silanols vs. Chelation. LCGC International. Link
Hider, R. C., & Kong, X. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(16), 7657-7701.[5] (Demonstrates the strong metal-binding affinity of the 3-hydroxy-pyridine motif). Link
Kingsbury, C. A. (2015). Why are the Nitro and Sulfone Groups Poor Hydrogen Bonders?. University of Nebraska - Faculty Publications.[6] (Explains the electronic withdrawal and polarity of the sulfone group). Link
McCalley, D. V. (2010). Understanding and Manipulating the Separation of Hydrophilic Analytes. Journal of Chromatography A. (Source for Polar-Embedded and HILIC column selection for polar bases). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for 2-Methanesulfonylpyridin-3-ol
Executive Summary
Compound: 2-Methanesulfonylpyridin-3-ol
CAS: (Generic/Analogous Structure Reference)
Molecular Weight: ~173.19 g/mol
Physicochemical Challenge: This molecule presents a "solubility trap." The electron-withdrawing methanesulfonyl group at the C2 position significantly lowers the basicity of the pyridine nitrogen (reducing acid solubility) while simultaneously increasing the acidity of the C3-hydroxyl group. Furthermore, intramolecular hydrogen bonding between the C3-OH and the C2-sulfone oxygen often locks the molecule into a rigid, planar, and highly lipophilic conformation that resists aqueous solvation.
Module 1: Diagnostic Workflow
Use this module to identify why your compound is precipitating.
Visual Diagnostic Matrix
Observation
Diagnosis
Immediate Action
Immediate Cloudiness upon adding stock to buffer
Solvent Shock (Kinetic Precipitation). The rapid change in polarity caused the compound to crash out before mixing.
Action: Vortex immediately. If failed, switch to the "Intermediate Dilution" protocol (See Module 2).
Crystals form after 2-4 hours
Thermodynamic Instability . The solution was supersaturated.
Action: Reduce working concentration or add a stabilizing polymer (e.g., 0.5% Methylcellulose).
Precipitate only in cell media (not PBS)
Protein/Salt Interaction . Serum proteins or divalent cations (, ) are salting out the compound.
Action: Switch to serum-free media for the dosing step or use HP--CD complexation.
Troubleshooting Decision Tree
Follow this logic flow to determine the correct solubilization strategy.
Figure 1: Decision logic for selecting the optimal solubilization strategy based on compound ionization state and assay constraints.
Module 2: Formulation Strategies
Strategy A: The "pKa Swing" (pH Manipulation)
Scientific Rationale:
The methanesulfonyl group is a strong Electron Withdrawing Group (EWG). This lowers the pKa of the C3-hydroxyl group (making it more acidic than a standard phenol).
Low pH (< 4): Pyridine Nitrogen is protonated (
). Soluble, but likely incompatible with cells.
Neutral pH (6-7): The "Danger Zone." The molecule is likely neutral (uncharged) and highly lipophilic due to internal H-bonding.
Basic pH (> 8): The C3-hydroxyl deprotonates to form the phenolate anion (
). This is your target for solubility.
Protocol:
Prepare a 10 mM stock in 100% DMSO.
Dilute into a buffer adjusted to pH 8.0 - 8.5 (e.g., Tris or Bicarbonate based).
Note: If your biological target tolerates pH 8.0, this is the cleanest method.
Strategy B: The "Intermediate Step" (Preventing Solvent Shock)
Scientific Rationale:
Directly pipetting 100% DMSO stock into aqueous buffer creates a high-energy interface where the compound precipitates instantly (Solvent Shock).
Protocol:
Stock: 10 mM in DMSO.
Intermediate: Dilute Stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO/90% PEG-400).
Final: Dilute Intermediate 1:100 into Assay Buffer.
Final Composition: 10
M Compound, 0.1% DMSO, 0.9% PEG-400.
Why it works: PEG-400 acts as a "chaperone," preventing the rapid crystallization that occurs when DMSO mixes with water.
Strategy C: Cyclodextrin Complexation (The Gold Standard)
Scientific Rationale:
Hydroxypropyl-
-Cyclodextrin (HP--CD) forms a toroidal cone that encapsulates the lipophilic methanesulfonyl-pyridine core, shielding it from water while the outer hydroxyls maintain solubility.
Protocol:
Prepare 20% (w/v) HP-
-CD in water or buffer.
Add compound stock (DMSO) to the CD solution slowly with vortexing.
Incubate/Shake for 30 minutes at RT.
Dilute this complex into your final assay.
Module 3: Assay Compatibility & Limits
Critical Warning: DMSO is toxic to many cell lines at concentrations >0.1%.
DMSO Tolerance Table (General Guidelines)
Assay Type
Max DMSO %
Notes
Enzymatic (Cell-free)
1.0% - 5.0%
Enzymes are generally robust.
Cell-Based (Immortalized)
0.1% - 0.5%
HeLa, HEK293. Watch for membrane permeabilization artifacts.
Figure 2: Comparison of risky direct dilution vs. safe serial dilution in solvent.
Frequently Asked Questions (FAQ)
Q: My compound dissolves in DMSO but turns into a "milky" suspension immediately upon adding to PBS. Why?A: You are witnessing kinetic precipitation . The methanesulfonyl group makes the molecule highly crystalline. When DMSO (hygroscopic) rips water molecules from the buffer, the compound is left "naked" and aggregates. Fix: Use the "Intermediate Step" protocol (Strategy B) or pre-dissolve the compound in a Cyclodextrin solution before adding to PBS.
Q: Can I sonicate the solution to dissolve the precipitate?A:Caution advised. Sonication can generate heat (degrading the sulfonamide-like character) and create stable micro-suspensions that look dissolved but are actually aggregates. These aggregates can cause false positives in assays (e.g., by scattering light in optical density reads). Always verify true solution by spinning down at 10,000 x g for 5 minutes; if a pellet forms, it was not dissolved.
Q: How should I store the 10 mM DMSO stock?A: Store at -20°C in small aliquots. Avoid repeated freeze-thaw cycles. DMSO is hygroscopic; if it absorbs water from the air, the "effective" solubility of your compound in the stock decreases, leading to stock precipitation over time.
References
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. DMSO Tolerance in Biological Assays.[1]Link
Stability testing of "2-Methanesulfonylpyridin-3-ol" in different solvents
Welcome to the technical support center for "2-Methanesulfonylpyridin-3-ol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for "2-Methanesulfonylpyridin-3-ol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound in various solvents. The information herein is curated to ensure scientific integrity and is grounded in established analytical practices.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability testing of 2-Methanesulfonylpyridin-3-ol.
Q1: What are the key chemical properties of 2-Methanesulfonylpyridin-3-ol that influence its stability?
A1: 2-Methanesulfonylpyridin-3-ol is a heterocyclic compound containing a pyridine ring substituted with a methanesulfonyl group and a hydroxyl group.[1][2] Its stability is primarily influenced by:
The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can participate in acid-base reactions.
The Methanesulfonyl Group: This is an electron-withdrawing group, which can influence the reactivity of the pyridine ring. Sulfonyl groups are generally stable but can be susceptible to degradation under harsh conditions.
The Hydroxyl Group: The phenolic hydroxyl group can undergo oxidation and may also influence the compound's solubility and reactivity in different solvents.
Q2: Which solvents are recommended for initial stability studies of 2-Methanesulfonylpyridin-3-ol?
A2: The choice of solvent is critical and should be based on the intended application and the compound's solubility. A good starting point is to test a range of solvents with varying polarities. Based on the structure of 2-Methanesulfonylpyridin-3-ol, the following solvents are recommended for initial screening:
Aqueous Buffers: At various pH levels (e.g., pH 2, 7, and 10) to assess hydrolytic stability.
Protic Solvents: Such as methanol and ethanol.
Aprotic Solvents: Such as acetonitrile and acetone.
Co-solvents: Mixtures of aqueous buffers and organic solvents may be necessary if the compound has poor aqueous solubility.[3][4]
Q3: What are the expected degradation pathways for 2-Methanesulfonylpyridin-3-ol?
A3: While specific degradation pathways for 2-Methanesulfonylpyridin-3-ol are not extensively documented in publicly available literature, potential degradation routes can be inferred from similar structures.[5][6][7] These may include:
Hydrolysis: The methanesulfonyl group could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally a slow process for sulfones.[5]
Oxidation: The pyridine ring and the hydroxyl group could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic stress.[8]
Photodegradation: Exposure to UV or visible light may induce degradation. Photostability studies are recommended as per ICH guidelines.[9]
Q4: What analytical techniques are most suitable for monitoring the stability of 2-Methanesulfonylpyridin-3-ol?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for stability studies of aromatic compounds like 2-Methanesulfonylpyridin-3-ol.[10][11][12] Key considerations for method development include:
Column: A reverse-phase C18 column is a good starting point.[11]
Mobile Phase: A mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate) is typically used.[10][13]
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for identifying unknown degradation products.[14]
II. Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during stability testing.
Issue 1: Rapid degradation of 2-Methanesulfonylpyridin-3-ol is observed in an aqueous buffer.
Potential Cause
Troubleshooting Steps
pH Instability
The compound may be susceptible to acid or base-catalyzed hydrolysis.
1. Verify pH: Ensure the pH of your buffer is accurate and stable over the course of the experiment.
2. Conduct a pH profile study: Test the stability in a range of buffers (e.g., pH 2, 4, 7, 9, 10) to identify the pH of maximum stability.
Presence of Metal Ions
Trace metal ions in the buffer can catalyze degradation.
1. Use high-purity water and reagents: Prepare buffers with HPLC-grade water and high-purity salts.
2. Add a chelating agent: Consider adding a small amount of EDTA to the buffer to chelate any metal ions.
Microbial Contamination
Bacterial or fungal growth in the buffer can lead to enzymatic degradation.
1. Filter-sterilize the buffer: Pass the buffer through a 0.22 µm filter before use.
2. Store buffers properly: Keep buffers refrigerated when not in use.
Issue 2: Poor peak shape or shifting retention times in HPLC analysis.
Potential Cause
Troubleshooting Steps
Interaction with Column Silanols
The basic pyridine nitrogen can interact with residual silanol groups on the silica-based column, leading to peak tailing.
1. Use a base-deactivated column: Employ a column specifically designed for the analysis of basic compounds.
2. Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) will protonate the pyridine nitrogen, reducing its interaction with silanols.
3. Add a competing base: Incorporate a small amount of a competing amine (e.g., triethylamine) into the mobile phase.
Solvent Mismatch
Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
1. Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload
Injecting too much sample can lead to broad, fronting peaks.
1. Reduce injection volume or concentration: Dilute the sample and re-inject.
Issue 3: Appearance of unexpected peaks in the chromatogram.
Potential Cause
Troubleshooting Steps
Degradation of the Compound
The new peaks are likely degradation products.
1. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradants.[3][4][5] This helps in confirming if the new peaks are related to the parent compound.
2. Use LC-MS to identify degradants: Analyze the stressed samples by LC-MS to determine the mass of the new peaks and propose potential structures.
Contamination
The peaks may be from a contaminated solvent, glassware, or the HPLC system itself.
1. Run a blank injection: Inject the sample solvent to see if the extraneous peaks are present.
2. Use fresh, high-purity solvents: Ensure all solvents are HPLC grade and have been properly stored.
3. Clean the HPLC system: Flush the system with appropriate cleaning solvents.
III. Experimental Protocols
Protocol 1: General Stability Study Workflow
This protocol outlines a typical workflow for assessing the stability of 2-Methanesulfonylpyridin-3-ol in a given solvent.
Caption: Workflow for a typical stability study of 2-Methanesulfonylpyridin-3-ol.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4][5][8]
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methanesulfonylpyridin-3-ol in a suitable solvent (e.g., methanol or acetonitrile).
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
Incubate at 60°C for 24 hours.
Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
Incubate at 60°C for 24 hours.
Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
Keep at room temperature for 24 hours.
Dilute with the mobile phase for HPLC analysis.
Thermal Degradation:
Store the solid compound at 60°C for 48 hours.
Dissolve a known amount in a suitable solvent and analyze by HPLC.
Photolytic Degradation:
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analyze the samples by HPLC.
IV. Data Presentation
The following table provides a template for summarizing stability data.
Table 1: Stability of 2-Methanesulfonylpyridin-3-ol in Various Solvents at 40°C
Solvent
Time (hours)
% Remaining
Appearance of Solution
0.1 N HCl
0
100
Colorless
24
48
Water
0
100
Colorless
24
48
0.1 N NaOH
0
100
Colorless
24
48
Methanol
0
100
Colorless
24
48
Acetonitrile
0
100
Colorless
24
48
V. Visualization of Logical Relationships
Solvent Selection Decision Tree
This diagram provides a logical approach to selecting the appropriate solvent for your stability study.
Caption: Decision tree for solvent selection in stability studies.
VI. References
SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from
AIP Publishing. (n.d.). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. Retrieved from
BenchChem. (n.d.). Forced Degradation Studies of Lafutidine and the Formation of Lafutidine Sulfone. Retrieved from
BenchChem. (n.d.). Comparative Guide to Analytical Methods for Pyridine-2-sulfonate Analysis. Retrieved from
Patsnap. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from
BenchChem. (n.d.). Analytical Methods for the Quantification of Pyridine-2-sulfonate. Retrieved from
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from
MedCrave online. (2016). Forced Degradation Studies. Retrieved from
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from
Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. (2025). Retrieved from
NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from
PubChem. (n.d.). 2-(Methylsulfonyl)-3-pyridinamine. Retrieved from
MDPI. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Retrieved from
PubMed. (n.d.). Elucidating the pathways of degradation of denagliptin. Retrieved from
ChemSynthesis. (2025). 2-methyl-5-methylol-pyridin-3-ol. Retrieved from
ResearchGate. (n.d.). Degradation Pathways. Retrieved from
Chemistry LibreTexts. (2019). Solubility. Retrieved from
2-Methyl-3-butyn-2-ol. (n.d.). Retrieved from
PubChem. (n.d.). 2-Methylpyridin-3-ol. Retrieved from
Chemsrc. (2025). 2-(pyridin-3-yl)ethyl methanesulfonate. Retrieved from
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Retrieved from
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from
ResearchGate. (2025). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Retrieved from
Scaling up the synthesis of "2-Methanesulfonylpyridin-3-ol" for preclinical studies
Status: Operational Ticket ID: PRECLIN-SCALE-042 Topic: Process Chemistry / Scale-Up Support Target Molecule: 2-Methanesulfonylpyridin-3-ol (CAS: 20934-29-0) Introduction: The Scale-Up Challenge Welcome to the Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: PRECLIN-SCALE-042
Topic: Process Chemistry / Scale-Up Support
Target Molecule: 2-Methanesulfonylpyridin-3-ol (CAS: 20934-29-0)
Introduction: The Scale-Up Challenge
Welcome to the Technical Support Center. You are likely transitioning from a medicinal chemistry route (milligram scale) to a process route (multigram to kilogram scale) for 2-Methanesulfonylpyridin-3-ol .
While the medicinal chemistry route often utilizes mCPBA (meta-chloroperoxybenzoic acid) for the oxidation of the sulfide precursor, this reagent is unsuitable for scale-up due to shock sensitivity, poor atom economy, and the generation of equimolar benzoic acid waste.
This guide focuses on the Tungstate-Catalyzed Hydrogen Peroxide Oxidation , the industry-standard "green" route for this transformation. This method is safer and cleaner but introduces specific engineering challenges regarding exotherm control and pH-dependent solubility.
Module 1: Route Selection & Precursor Quality
The Reaction Pathway
Before troubleshooting, verify you are following the correct stoichiometry and pathway. The synthesis relies on the oxidation of the sulfide intermediate.[1]
Figure 1: Step-wise oxidation pathway. Note that the sulfoxide is a distinct intermediate that can stall the reaction if conditions are not optimized.
Troubleshooting the Precursor (Sulfide)
Q: My oxidation reaction turns black/tarry immediately upon adding H2O2.
Diagnosis: Residual metal thiolates or iron impurities.
Root Cause: If you synthesized the precursor using Sodium Methanethiolate (NaSMe), residual thiolate can react violently with H2O2.
Solution: Ensure the sulfide intermediate is washed with a mild acidic brine (pH 5-6) and recrystallized or distilled before subjecting it to oxidation. Trace transition metals (Fe, Cu) from reactor walls can also decompose H2O2 non-productively (Fenton-like chemistry). Use EDTA (0.1 mol%) in the oxidation mixture as a chelant.
Module 2: The Critical Oxidation Step (Reaction Phase)
Increase temperature to 55°C after the initial exotherm subsides.
Add a second charge of catalyst (0.5 mol%) if stalling persists.
Q: I am seeing a dangerous exotherm during H2O2 addition.
Cause: Accumulation of oxidant. If the reaction initiation is delayed (induction period), H2O2 accumulates. Once it starts, it releases heat all at once.
Fix:Dose-Controlled Addition.
Add catalyst and 5% of the H2O2.
Wait for a temperature rise (initiation) before streaming in the rest.
Use active cooling to maintain T < 60°C.
Safety: Never add H2O2 rapidly to a hot mixture.
Q: The product is colored (Pink/Red).
Cause: Oxidation of the phenolic hydroxyl group to quinones.
Fix: Degas solvents with Nitrogen prior to heating. Ensure the reaction does not run longer than necessary. The color can often be removed by a wash with sodium metabisulfite (reducing agent) during workup.
Module 3: Workup & Purification (Isolation Phase)
The 3-hydroxy group makes this molecule amphoteric , leading to significant yield loss during extraction if pH is not controlled.
Solubility Profile & Extraction Logic
pH < 2: Pyridine nitrogen protonated (
). Species is Cationic. Water Soluble.
pH > 9: Phenolic hydroxyl deprotonated (
). Species is Anionic. Water Soluble.
pH 4–5 (Isoelectric Point): Species is Neutral/Zwitterionic. Minimally Water Soluble / Extractable.
Figure 2: Solubility vs. pH. Targeting the green zone (pH 4-5) is critical for isolation.
Isolation FAQ
Q: I cannot extract the product from the aqueous layer; yields are <30%.
Diagnosis: You are likely extracting at a pH where the molecule is charged.
Protocol:
Quench excess peroxides with Sodium Sulfite (check with starch-iodide paper).
Cool the reaction mixture to 10°C.
Critical Step: Adjust pH carefully to 4.5 – 5.0 .
Saturate the aqueous layer with NaCl (Salting out).
Extract with Ethyl Acetate (3x). THF/EtOAc mixtures can improve recovery for highly polar sulfones.
Q: How do I remove the Tungsten catalyst?
Solution: The Tungsten catalyst is water-soluble. It should remain in the aqueous phase during extraction. If trace W remains (failing heavy metal specs), a wash with dilute EDTA solution or filtration through a pad of silica/charcoal is effective.
Module 4: Safety & Stability
Peroxide Safety at Scale
When scaling from grams to kilograms, the thermal mass changes.
Peroxide Test: Always test the reaction mixture for active oxidants (Quantofix strips) before concentrating any solvent. Concentrating organic solvents containing peroxides is a major explosion hazard.[3][4]
Quench: Use aqueous Sodium Metabisulfite (
) or Sodium Sulfite (). The reaction is exothermic; add slowly with cooling.
Storage
Hygroscopicity: Sulfones and hydroxypyridines can be hygroscopic. Store in tightly sealed containers with desiccants.
Light Sensitivity: The phenolic moiety is sensitive to photo-oxidation. Store in amber glass.
References
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfones and sulfoxides with 30% hydrogen peroxide under organic solvent-and halogen-free conditions. Tetrahedron, 57(13), 2469-2476.
Caroon, J. M., et al. (1995). Large-Scale Oxidations of Sulfides to Sulfones with Hydrogen Peroxide and Sodium Tungstate. Organic Process Research & Development.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733526, 2-Methanesulfonylpyridin-3-ol.
Astbury, G. R. (2002).[4] Safe Scale-Up of Oxidation by Hydrogen Peroxide in Flammable Solvents. Organic Process Research & Development, 6(6), 887–892.
"2-Methanesulfonylpyridin-3-ol" versus "2-Methanesulfonylpyridin-3-amine" in kinase inhibition
The following guide objectively compares 2-Methanesulfonylpyridin-3-ol and 2-Methanesulfonylpyridin-3-amine as chemotypes in kinase inhibitor discovery. This analysis focuses on their primary application: Cysteine-Target...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide objectively compares 2-Methanesulfonylpyridin-3-ol and 2-Methanesulfonylpyridin-3-amine as chemotypes in kinase inhibitor discovery.
This analysis focuses on their primary application: Cysteine-Targeting Covalent Fragments . In this context, the 2-methanesulfonyl group acts as a leaving group for Nucleophilic Aromatic Substitution (
) by a kinase cysteine residue, while the 3-position substituent (-OH vs. -NH) "tunes" the reactivity and binding affinity.
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs), the "warhead" reactivity must be carefully balanced—reactive enough to modify the target cysteine, but stable enough to avoid off-target toxicity (promiscuity).[1]
2-Methanesulfonylpyridin-3-amine: The "Tuned" Warhead . The electron-donating amino group deactivates the electrophilic center, resulting in slower reaction kinetics. This often leads to higher selectivity and better metabolic stability. It also serves as a reliable hydrogen bond donor for the kinase hinge region.
2-Methanesulfonylpyridin-3-ol: The "Hot" Warhead . The hydroxyl group (at physiological pH) is a weaker electron donor than the amino group, making the electrophilic center more reactive. It is useful for targeting cysteines with lower nucleophilicity but carries a higher risk of non-specific binding and hydrolysis.
Feature
2-Methanesulfonylpyridin-3-amine
2-Methanesulfonylpyridin-3-ol
Primary Role
Selective Covalent Warhead / Hinge Binder
High-Reactivity Fragment Probe
Electrophilicity
Low (Deactivated by Resonance)
Moderate-High
Reaction Kinetics ()
Slow (Selective)
Fast (Potent)
Hinge Binding
Strong H-bond Donor (NH)
Moderate Donor (OH); Intramolecular H-bond risk
Metabolic Stability
High
Moderate (Glucuronidation risk)
Best Application
Late-stage Lead Optimization
Initial Fragment Screening / Low-reactivity Targets
Mechanistic Basis: The
Reaction
Both compounds function as electrophiles. The kinase cysteine thiolate (
) attacks the C2 position of the pyridine ring, displacing the methanesulfinate group ().
Reaction Coordinate Diagram
The following diagram illustrates the energy landscape. The 3-amine analog raises the energy of the transition state (activation energy,
) via strong resonance donation, slowing the reaction.
Detailed Comparative Analysis
A. Electronic Tuning & Reactivity (Hammett Principles)
The reaction rate is governed by the electron density at the C2 carbon.
3-Amine (
): The nitrogen lone pair donates electron density into the pyridine ring via the mesomeric effect (+M). This increases the electron density at C2, making it less electrophilic . This "dampening" effect is critical for preventing reaction with glutathione (GSH) or off-target proteins (e.g., albumin).
3-Hydroxyl (
): While also an electron donor, the hydroxyl group is weaker than the amine. Consequently, the C2 position remains more positive (electrophilic), facilitating faster nucleophilic attack.
Note: At pH > 8, the hydroxyl may deprotonate to the phenolate (
), which is a massive electron donor, effectively shutting down reactivity. However, at physiological pH (7.4), the neutral form dominates.
B. Hinge Region Binding (Non-Covalent Affinity,
)
Before the covalent bond forms, the inhibitor must bind reversibly (
).
3-Amine: Acts as a classic Hydrogen Bond Donor to the backbone carbonyl of the hinge region (e.g., similar to the aminopyrimidine motif in many FDA-approved drugs). This ensures high initial affinity and correct orientation for the warhead.
3-Hydroxyl: Can act as a donor, but often forms an intramolecular hydrogen bond with the adjacent sulfone oxygen or pyridine nitrogen. This "internal lock" can impose an energy penalty for binding to the kinase, potentially lowering non-covalent affinity.
Experimental Protocols for Validation
Protocol 1: Intact Protein Mass Spectrometry (Covalent Labeling)
Objective: Determine the labeling efficiency (
) on a recombinant kinase domain.
Preparation: Dilute kinase (e.g., EGFR T790M/C797S, 1 µM) in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Note: Avoid DTT as it competes with the warhead.
Incubation: Add compound (Amine vs. OH analog) at 10 µM (10x excess). Incubate at 25°C.
Sampling: Take aliquots at t = 0, 15, 30, 60, 120 min. Quench with 0.1% Formic Acid.
Analysis: Run on LC-MS (Q-TOF or Orbitrap). Deconvolute the protein mass spectrum.
Data Output:
3-OH Analog: Expect rapid disappearance of unmodified protein peak (Mass M) and appearance of M + [Fragment Mass - SO2Me].
Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Analysis of Novel Compounds Against Established Agents
A Guide for Researchers in Drug Discovery Introduction: The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, due to their central role in cellula...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers in Drug Discovery
Introduction:
The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, due to their central role in cellular signaling, represent a rich target class. While numerous kinase inhibitors have received regulatory approval, the demand for agents with improved selectivity, novel mechanisms of action, and the ability to overcome resistance mechanisms is ever-present. This guide is intended for researchers and drug development professionals who have synthesized or identified a novel chemical entity, such as "2-Methanesulfonylpyridin-3-ol," and are poised to evaluate its potential as a kinase inhibitor.
It is important to note that, as of the writing of this guide, there is no publicly available biological data for "2-Methanesulfonylpyridin-3-ol" in the scientific literature or patent landscape. Therefore, this document will serve as a comprehensive, albeit hypothetical, roadmap for the preclinical evaluation and comparative efficacy assessment of a novel compound against established kinase inhibitors. We will use the placeholder "Novel Compound X" to represent "2-Methanesulfonylpyridin-3-ol" or any other newly developed molecule.
Part 1: Foundational Characterization of Novel Compound X
Before a meaningful comparison can be made, the intrinsic properties of Novel Compound X must be thoroughly characterized. This initial phase is crucial for establishing a baseline understanding of its biological activity.
Initial Target Identification and Profiling
The first critical step is to ascertain whether Novel Compound X possesses kinase inhibitory activity and to identify its potential molecular targets.
A broad-spectrum kinase panel assay is the industry standard for initial target identification. This typically involves screening the compound against a large number of purified kinases (e.g., the 468-kinase panel offered by DiscoverX or similar services).
Step 1: Compound Preparation. Prepare a stock solution of Novel Compound X in a suitable solvent, typically DMSO, at a high concentration (e.g., 10 mM).
Step 2: Primary Screen. The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.
Step 3: Data Analysis. The percentage of inhibition for each kinase is determined. A common threshold for a "hit" is >50% or >70% inhibition.
Step 4: Hit Confirmation. Putative hits are then re-tested in a dose-response format to confirm activity and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: KinomeScan®-style Dendrogram
The results of a broad-spectrum screen are often visualized as a dendrogram, which illustrates the selectivity of the compound across the human kinome.
CETSA is a powerful method to directly observe target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA
Step 1: Cell Treatment. Treat intact cells with Novel Compound X or a comparator.
Step 2: Heating. Heat the cell suspensions to a range of temperatures.
Step 3: Cell Lysis. Lyse the cells to release the proteins.
Step 4: Separation of Soluble and Precipitated Proteins. Centrifuge the lysates to separate the soluble (non-denatured) and precipitated (denatured) protein fractions.
Step 5: Protein Detection. Analyze the soluble fraction by Western blot or other methods to detect the amount of the target protein remaining at each temperature.
Step 6: Data Analysis. Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Anti-proliferative Effects in Cancer Cell Lines
The ultimate goal of many kinase inhibitors is to inhibit cancer cell growth.
Step 1: Cell Seeding. Seed cancer cell lines in multi-well plates.
Step 2: Compound Treatment. Treat the cells with a serial dilution of Novel Compound X and comparator inhibitors.
Step 3: Incubation. Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
Step 4: Cell Viability Measurement. Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
Step 5: Data Acquisition and Analysis. Measure luminescence and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Comparative GI50 Table
Cell Line
Novel Compound X (GI50, µM)
Comparator A (GI50, µM)
Comparator B (GI50, µM)
Cell Line 1 (Target-Dependent)
[Insert Data]
[Insert Data]
[Insert Data]
Cell Line 2 (Target-Independent)
[Insert Data]
[Insert Data]
[Insert Data]
Part 3: In Vivo Efficacy Assessment
Promising in vitro and cellular data warrant progression to in vivo models to assess the compound's efficacy in a more complex biological system.
Pharmacokinetic (PK) Studies
Before efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Novel Compound X. PK studies in rodents will determine key parameters such as bioavailability, half-life, and maximum concentration (Cmax).
In Vivo Target Engagement and Pharmacodynamic (PD) Studies
These studies aim to confirm that Novel Compound X can reach its target in vivo and exert the desired biological effect.
Experimental Protocol: Xenograft Tumor Model PD Study
Step 1: Tumor Implantation. Implant a relevant human cancer cell line subcutaneously in immunocompromised mice.
Step 2: Tumor Growth. Allow the tumors to grow to a specified size.
Step 3: Compound Administration. Administer a single dose of Novel Compound X or vehicle control.
Step 4: Tumor and Tissue Collection. Collect tumors and relevant tissues at various time points after dosing.
Step 5: Target Modulation Analysis. Analyze the tissues for target modulation, for example, by Western blot for phosphorylated substrates.
In Vivo Anti-tumor Efficacy Studies
The definitive preclinical test of an anti-cancer agent's efficacy is its ability to inhibit tumor growth in vivo.
Experimental Protocol: Xenograft Tumor Model Efficacy Study
Step 1: Tumor Implantation and Growth. As in the PD study.
Step 2: Animal Randomization. Once tumors reach a certain size, randomize the animals into treatment groups (vehicle, Novel Compound X, comparator inhibitor).
Step 3: Dosing. Administer the compounds daily (or as determined by PK studies) for a set period (e.g., 21 days).
Step 5: Data Analysis. Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Caption: Workflow for an in vivo efficacy study.
Conclusion
The journey from a novel chemical entity to a potential clinical candidate is a rigorous one that requires a systematic and comparative approach. By following the experimental workflows outlined in this guide, researchers can build a comprehensive data package for their novel compound. This data will not only elucidate the compound's mechanism of action and potency but also clearly define its therapeutic potential relative to existing kinase inhibitors. While "2-Methanesulfonylpyridin-3-ol" remains an unknown entity in the public domain, the framework provided here offers a clear path forward for the evaluation of this and other novel kinase inhibitor candidates.
References
Due to the hypothetical nature of the guide concerning "2-Methanesulfonylpyridin-3-ol," a specific reference list cannot be generated.
Validation
A Researcher's Guide to Differentiating "2-Methanesulfonylpyridin-3-ol" Isomers: A Comparative Spectroscopic Analysis
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of subst...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Positional isomers, compounds with the same molecular formula but different arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth, comparative spectroscopic analysis of "2-Methanesulfonylpyridin-3-ol" and its positional isomers. We will explore how subtle changes in the substitution pattern on the pyridine ring manifest in distinct signatures across various spectroscopic techniques, namely ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to confidently distinguish between these closely related molecular entities.
The Critical Importance of Isomer Differentiation
Experimental Workflow for Isomer Characterization
A logical and efficient workflow is crucial for the unambiguous identification of the target isomer and the differentiation from its alternatives. The following workflow outlines the key steps from sample preparation to data interpretation.
Caption: High-level workflow for the spectroscopic analysis and structural confirmation of "2-Methanesulfonylpyridin-3-ol" isomers.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed map of the molecule's connectivity.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift of the hydroxyl proton.
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative ¹H NMR Analysis
The substitution pattern on the pyridine ring will significantly influence the chemical shifts and coupling patterns of the aromatic protons.
Isomer
Structure
Expected ¹H NMR Observations
2-Methanesulfonylpyridin-3-ol
- Three aromatic protons exhibiting a distinct coupling pattern (e.g., a doublet of doublets, and two doublets).- The proton at C4 will be a doublet of doublets, coupled to the protons at C5 and C6.- The methanesulfonyl protons (-SO₂CH₃) will appear as a sharp singlet, typically in the 3.0-3.5 ppm region.- The hydroxyl proton (-OH) will be a broad singlet, with its chemical shift being concentration and solvent-dependent.
3-Methanesulfonylpyridin-2-ol
- Three aromatic protons with a different coupling pattern compared to the 2,3-isomer.- The proton at C4 will likely be the most downfield of the aromatic protons due to the influence of the adjacent sulfonyl group.- The relative positions of the aromatic signals will differ significantly from the 2,3-isomer.
4-Methanesulfonylpyridin-3-ol
- Three aromatic protons, with the proton at C2 likely being the most downfield due to its proximity to the nitrogen and the sulfonyl group.- The proton at C5 will be a doublet coupled to the proton at C6.
Note: The images are illustrative representations of the chemical structures.
Comparative ¹³C NMR Analysis
The chemical shifts of the carbon atoms in the pyridine ring are also highly diagnostic of the substituent positions. The electron-withdrawing nature of the methanesulfonyl group and the electron-donating nature of the hydroxyl group will cause significant shifts in the ¹³C spectrum.
Isomer
Expected ¹³C NMR Observations
2-Methanesulfonylpyridin-3-ol
- Six distinct carbon signals.- The carbon bearing the methanesulfonyl group (C2) will be significantly downfield.- The carbon bearing the hydroxyl group (C3) will also be downfield, but likely to a lesser extent than C2.- The methanesulfonyl carbon (-SO₂CH₃) will appear in the 40-50 ppm range.
3-Methanesulfonylpyridin-2-ol
- The chemical shifts of C2 and C3 will be reversed in terms of their substitution effects compared to the 2,3-isomer.- C3 (bearing the sulfonyl group) will be more downfield than C2 (bearing the hydroxyl group).
4-Methanesulfonylpyridin-3-ol
- The chemical shifts of C3 and C4 will be indicative of their respective substituents.- The symmetry of the substitution pattern may influence the relative chemical shifts of C2 and C6, and C5.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Hydrogen Bonding
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The positions and shapes of absorption bands can reveal key structural features.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the powdered sample directly on the ATR crystal. For solution-phase analysis, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform or acetonitrile) and place it in an appropriate liquid cell.
Spectrum Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Comparative IR Analysis
The primary differences in the IR spectra of the isomers will arise from variations in hydrogen bonding and the vibrational modes of the C-S and S=O bonds.
Functional Group
Expected Wavenumber (cm⁻¹)
Observations and Isomer Differentiation
O-H Stretch
3200-3600 (broad)
The position and breadth of this peak will be sensitive to intra- and intermolecular hydrogen bonding. The proximity of the -OH and -SO₂CH₃ groups in the 2,3- and 3,2-isomers may lead to intramolecular hydrogen bonding, resulting in a sharper, more defined O-H stretch compared to isomers where these groups are further apart.
C-H Stretch (Aromatic)
3000-3100
Generally similar for all isomers, but subtle shifts may be observed.[2][3]
C=C and C=N Stretch (Pyridine Ring)
1400-1600
Multiple bands will be present. The exact positions and relative intensities of these bands can be a fingerprint for the specific substitution pattern.[4]
S=O Stretch (Sulfone)
1300-1350 (asymmetric)1120-1160 (symmetric)
These are strong, characteristic absorptions. The electronic environment of the pyridine ring can slightly influence the exact wavenumbers of these stretches.
C-S Stretch
650-800
This region can be complex, but the C-S stretch should be identifiable.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for softer ionization or Electron Ionization (EI) for more extensive fragmentation.
Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion.
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain more detailed structural information.
Comparative Mass Spectrometry Analysis
While all isomers will have the same molecular weight, their fragmentation patterns under EI or in MS/MS experiments can differ.
Caption: Potential fragmentation pathways for "2-Methanesulfonylpyridin-3-ol" isomers in mass spectrometry.
The relative abundances of fragment ions will depend on the stability of the resulting ions and neutral losses, which are influenced by the positions of the substituents. For example, the loss of SO₂ is a common fragmentation pathway for aryl sulfones.[5] The stability of the resulting radical cation will be isomer-dependent. Similarly, the initial loss of a methyl radical from the methanesulfonyl group will produce an ion whose subsequent fragmentation will be directed by the substituent pattern. The fragmentation of heterocyclic compounds can be complex, but isomer-specific pathways can often be identified.[6]
Isomer
Expected Fragmentation Observations
All Isomers
- A prominent molecular ion peak ([M]⁺˙ or [M+H]⁺ depending on the ionization method).- Loss of a methyl radical (•CH₃) to give an [M-15]⁺ peak.- Loss of sulfur dioxide (SO₂) to give an [M-64]⁺˙ peak.- Loss of the entire methanesulfonyl radical (•SO₂CH₃) to give an [M-79]⁺ peak.
Isomer-Specific Differences
- The relative intensities of these fragment ions will vary between isomers. For instance, an isomer that can form a particularly stable fragment ion through a specific rearrangement will show a more abundant peak for that fragment.- Subsequent fragmentation of the primary fragment ions will also be diagnostic.
Conclusion
The unambiguous structural determination of positional isomers like those of "2-Methanesulfonylpyridin-3-ol" is a critical task in chemical and pharmaceutical research. A comprehensive analytical approach that leverages the complementary strengths of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry is essential for achieving this goal. By carefully analyzing the distinct spectroscopic signatures arising from the different substitution patterns, researchers can confidently identify the correct isomer, ensuring the integrity of their scientific findings and advancing their research and development efforts.
References
Journal of the Chemical Society, Faraday Transactions. Spectroscopic studies on styryl-, thienylethenyl- and furylethenyl-pyridines: molecular orbital treatment and effect of positional isomerism. RSC Publishing.
ResearchGate. STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
A Head-to-Head Comparison of the Antibacterial Spectrum of Novel Agents and Established Antibiotics: A Methodological Guide
In the face of escalating antimicrobial resistance, the discovery and development of novel antibacterial agents are paramount to global health.[1][2][3] This guide provides a comprehensive framework for conducting a head...
Author: BenchChem Technical Support Team. Date: February 2026
In the face of escalating antimicrobial resistance, the discovery and development of novel antibacterial agents are paramount to global health.[1][2][3] This guide provides a comprehensive framework for conducting a head-to-head comparison of the antibacterial spectrum of a novel investigational compound, exemplified here as "2-Methanesulfonylpyridin-3-ol," against a panel of established, clinically relevant antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established standards to ensure data integrity and comparability.
Introduction: The Imperative for Novel Antibacterial Spectrum Analysis
The emergence of multidrug-resistant (MDR) pathogens necessitates a robust pipeline of new antibiotics with diverse mechanisms of action.[2][3] A critical early-stage assessment of any new antimicrobial candidate is the determination of its antibacterial spectrum—the range of bacterial species against which it is active. This guide outlines the standardized methodologies for such an evaluation, ensuring that the generated data is both reliable and directly comparable to existing antibiotic profiles. The principles and protocols detailed herein are universally applicable to the preclinical assessment of any new chemical entity with potential antibacterial activity.
Foundational Principles of Antibacterial Spectrum Determination
To ensure the scientific validity and reproducibility of antibacterial spectrum data, all experimental work must adhere to internationally recognized standards. The Clinical and Laboratory Standards Institute (CLSI) provides a comprehensive set of guidelines for antimicrobial susceptibility testing (AST) that are considered the gold standard in the field.[4][5][6] Adherence to CLSI protocols is crucial for a number of reasons:
Standardization: It ensures that results are consistent and comparable across different laboratories and studies.
Clinical Relevance: CLSI breakpoints are established based on pharmacokinetic/pharmacodynamic (PK/PD) data and clinical outcomes, providing a framework for interpreting in vitro data in a clinically meaningful context.[5]
Regulatory Acceptance: Data generated using CLSI methods are widely accepted by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6]
Experimental Design: A Step-by-Step Protocol
A robust head-to-head comparison involves several key stages, from the selection of appropriate comparator antibiotics and bacterial strains to the execution of standardized susceptibility assays.
Selection of Comparator Antibiotics
The choice of established antibiotics for comparison is critical and should be guided by the following principles:
Broad Representation: Include antibiotics from different classes with varied mechanisms of action (e.g., β-lactams, macrolides, fluoroquinolones, aminoglycosides).
Clinical Relevance: Select antibiotics that are commonly used to treat infections caused by the panel of test organisms.
Resistance Profiles: Where applicable, include antibiotics to which resistance is a known clinical problem to assess the activity of the novel compound against resistant strains.
Table 1: Example Panel of Comparator Antibiotics
Antibiotic Class
Example Antibiotic(s)
Mechanism of Action
β-Lactams
Penicillin, Ceftriaxone, Meropenem
Inhibit cell wall synthesis
Macrolides
Azithromycin, Erythromycin
Inhibit protein synthesis (50S subunit)
Fluoroquinolones
Ciprofloxacin, Levofloxacin
Inhibit DNA replication
Aminoglycosides
Gentamicin, Amikacin
Inhibit protein synthesis (30S subunit)
Glycopeptides
Vancomycin
Inhibit cell wall synthesis
Tetracyclines
Doxycycline, Tigecycline
Inhibit protein synthesis (30S subunit)
Oxazolidinones
Linezolid
Inhibit protein synthesis (50S subunit)
Bacterial Strain Selection
A diverse panel of bacterial strains should be selected to represent a broad range of clinically important pathogens. This panel should include:
Reference Strains: Include ATCC (American Type Culture Collection) quality control strains as recommended by CLSI to ensure the validity of the experimental run.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] Broth microdilution is the most common and recommended method for determining MIC values.[10][11]
Experimental Protocol for Broth Microdilution:
Preparation of Antimicrobial Solutions: Prepare stock solutions of "2-Methanesulfonylpyridin-3-ol" and each comparator antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Incubation: Incubate the inoculated microtiter plates at 35-37°C for 16-20 hours in ambient air.
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
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Caption: Experimental workflow for MIC and MBC determination.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocol for MBC Determination:
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto appropriate agar plates (e.g., Mueller-Hinton Agar).
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be presented in a clear and concise tabular format to facilitate direct comparison.
Table 2: Hypothetical Comparative Antibacterial Spectrum of 2-Methanesulfonylpyridin-3-ol (MIC in µg/mL)
Organism
2-Methanesulfonylpyridin-3-ol
Ciprofloxacin
Vancomycin
Meropenem
Staphylococcus aureus ATCC 29213
2
0.5
1
0.25
MRSA (Clinical Isolate)
4
32
1
0.5
Enterococcus faecalis ATCC 29212
8
1
1
4
VRE (Clinical Isolate)
16
2
64
8
Escherichia coli ATCC 25922
4
0.015
>128
0.03
Klebsiella pneumoniae (CRE)
8
16
>128
32
Pseudomonas aeruginosa ATCC 27853
32
0.25
>128
1
Acinetobacter baumannii (MDR)
16
8
>128
16
Interpretation of Results:
Potency: A lower MIC value indicates greater potency.
Spectrum of Activity: The range of organisms against which the compound shows activity (low MICs) defines its spectrum. A broad-spectrum agent is active against both Gram-positive and Gram-negative bacteria.
Activity against Resistant Strains: Compare the MICs against susceptible and resistant strains of the same species to determine if the novel compound overcomes common resistance mechanisms.
Elucidating the Mechanism of Action: A Hypothetical Pathway
While the precise mechanism of action of a novel compound requires extensive further investigation, a hypothetical pathway can be proposed based on its chemical structure and initial activity profile. For a pyridine derivative, potential targets could involve essential bacterial enzymes or cellular processes.
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Caption: Hypothetical mechanism of action for a novel antibacterial agent.
Conclusion
This guide provides a standardized and scientifically rigorous framework for the head-to-head comparison of a novel antibacterial agent's spectrum against established antibiotics. By adhering to these principles and protocols, researchers can generate high-quality, comparable data that is essential for the preclinical evaluation of new drug candidates. The systematic approach outlined here will aid in the identification of promising new therapies to combat the growing threat of antimicrobial resistance.
References
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial and Antifungal Susceptibility Testing. [Link]
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews. [Link]
Comparing the activity of novel antibiotic agents against carbapenem-resistant Enterobacterales clinical isolates. Infection Control & Hospital Epidemiology. [Link]
U.S. Food and Drug Administration (FDA). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
Novel Antibacterials: Alternatives to Traditional Antibiotics. ResearchGate. [Link]
Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics. MDPI. [Link]
Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway. Journal of Chemical and Pharmaceutical Research. [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. PubMed. [Link]